Product packaging for 2-chloro-N-(pyridin-3-yl)acetamide(Cat. No.:CAS No. 78205-18-2)

2-chloro-N-(pyridin-3-yl)acetamide

Cat. No.: B1352403
CAS No.: 78205-18-2
M. Wt: 170.59 g/mol
InChI Key: FTVOPJWASFGKBY-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O B1352403 2-chloro-N-(pyridin-3-yl)acetamide CAS No. 78205-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-4-7(11)10-6-2-1-3-9-5-6/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVOPJWASFGKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408190
Record name 2-chloro-N-(pyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78205-18-2
Record name 2-chloro-N-(pyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-N-(pyridin-3-yl)acetamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-chloro-N-(pyridin-3-yl)acetamide, a compound of interest in medicinal chemistry and synthetic organic chemistry.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a chloroacetamide functional group. The structural formula and key identifiers are presented below.

Structure:

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 78205-18-2N/A
Molecular Formula C₇H₇ClN₂ON/A
Molecular Weight 170.60 g/mol N/A

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 196-198 °C[1]
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Synthesis

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 3-Aminopyridine 3-Aminopyridine Reaction_Vessel Reaction in an aprotic solvent (e.g., Dichloromethane) 3-Aminopyridine->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_Vessel Base Addition of a non-nucleophilic base (e.g., Triethylamine or Pyridine) to neutralize HCl byproduct Reaction_Vessel->Base Product This compound Reaction_Vessel->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the 2-pyridinyl isomer and should be optimized for this compound.

Materials:

  • 3-Aminopyridine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvent for recrystallization (e.g., acetonitrile or ethanol)

Procedure:

  • Dissolve 3-aminopyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic.

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

  • Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine reaction completion).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent to yield pure this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the available literature. The following data has been reported:

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentSource
3500N-H stretch (amide)[1]
3040C-H stretch (aromatic)[1]
2981C-H stretch (aliphatic)[1]
1654C=O stretch (amide I)[1]
1575C=C stretch (aromatic)[1]
1477C-N stretch[1]
740C-H bend (aromatic)[1]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data:

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the searched literature. For comparison, the data for the isomeric 2-chloro-N-(pyridin-2-yl)acetamide is provided in the appendix.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are scarce, the chloroacetamide and pyridine moieties are present in numerous biologically active compounds.

  • Anticancer Potential: A study on novel 2-chloro-N-(aryl substituted) acetamide derivatives of a 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol scaffold showed cytotoxicity against various cancer cell lines.[2] This suggests that the this compound core may be a valuable building block for the design of new anticancer agents.

  • General Biological Activity of Chloroacetamides: Chloroacetamide derivatives are known to exhibit a wide range of biological activities, including herbicidal, antifungal, and antibacterial properties.[3]

Signaling Pathways:

No specific signaling pathways have been elucidated for this compound.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for the isomeric 2-chloro-N-(pyridin-2-yl)acetamide and related chloroacetamides, the following precautions should be taken:

  • Hazard Statements (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. While comprehensive data on its physicochemical properties and biological activity are still limited, this guide provides the currently available information and a proposed synthetic route. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

Appendix

Spectroscopic Data for 2-chloro-N-(pyridin-2-yl)acetamide (CAS: 5221-37-4)

  • ¹H NMR (CDCl₃): δ 8.95 (bs, 1H), 8.4 (d, J=4.9 Hz, 1H), 8.2 (d, J=8.3 Hz, 1H), 7.7 (t, 1H), 7.1 (d, 1H), 4.2 (s, 2H).[4][5]

  • ¹³C NMR (CDCl₃): δ 164.9, 150.7, 148.2, 139.1, 121.0, 111.4, 43.2.[4][5]

  • IR (KBr, cm⁻¹): 3443, 3226, 1683, 1581, 1330, 1198, 775.[4][5]

  • EIMS (m/z): 170.6 (M⁺).[4][5]

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-chloro-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(pyridin-3-yl)acetamide is a member of the N-aryl acetamide class of compounds, which are recognized for their diverse biological activities. While the specific mechanism of action for this compound is not extensively detailed in publicly available literature, this guide synthesizes the current understanding based on the known reactivity of the chloroacetamide moiety and studies on structurally related molecules. The primary proposed mechanism centers on the electrophilic nature of the α-chloro group, which likely facilitates covalent modification of nucleophilic residues within biological targets, leading to the inhibition of their function. This covalent interaction is a key principle behind its potential therapeutic applications, which span antimicrobial, anticancer, and antiviral activities. This document provides an overview of the proposed mechanism, relevant biological data from related compounds, and general experimental protocols for investigating its mode of action.

Proposed Core Mechanism of Action: Covalent Inhibition

The central feature governing the biological activity of this compound is the presence of a reactive chloro group on the acetyl moiety.[1] This group renders the α-carbon electrophilic, making it susceptible to nucleophilic attack by amino acid residues within proteins. The proposed mechanism of action is therefore the formation of a covalent bond with a target enzyme or protein, leading to its irreversible inhibition.[1]

This ability to covalently modify biological targets is a fundamental characteristic of the broader class of N-aryl acetamides and is the primary driver for their exploration as chemical probes and therapeutic agents.[1] The pyridine ring itself is a known pharmacophore, and the position of the nitrogen atom, as in the pyridin-3-yl isomer, influences the compound's electronic and steric properties, which in turn affects its interaction with biological targets.[1]

Signaling Pathway of a Putative Covalent Inhibitor

The following diagram illustrates a generalized signaling pathway for a covalent inhibitor like this compound, where it binds to and inhibits a target protein, thereby affecting downstream cellular processes.

G cluster_0 Cellular Environment Compound This compound Target Target Protein (e.g., Enzyme with Nucleophilic Residue) Compound->Target Covalent Binding Inactive_Target Inactive Covalently Modified Protein Target->Inactive_Target Product Product Target->Product Downstream_Effect Downstream Cellular Effect Inactive_Target->Downstream_Effect Inhibition Substrate Substrate Substrate->Target Normal Catalysis Product->Downstream_Effect

Caption: Generalized pathway of covalent inhibition.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is sparse, studies on its derivatives and related compounds highlight its potential across various therapeutic areas.

Anticancer Activity

Derivatives of 2-chloro N-aryl substituted acetamides have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[2] For instance, novel derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol containing a 2-chloro acetamide moiety have demonstrated cytotoxicity.[2]

Compound DerivativeCell LineIC50 (µM)
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][4]oxadiazol-2-ylsulfanyl}-acetamidePANC-14.6[2]
HepG22.2[2]
Derivative 6cMCF715.5[2]

Table 1: In vitro anticancer activity of 2-chloro-N-aryl acetamide derivatives.[2]

Anti-HIV Activity

Through a structure-based molecular hybridization approach, novel 2-(pyridin-3-yloxy)acetamide derivatives have been designed and shown to exhibit moderate inhibitory activities against the wild-type HIV-1 strain (IIIB).[3][5] The most active analog in one study, compound 'Ij', demonstrated an EC50 value of 8.18 μM.[3][5] Further investigation suggested that these compounds may act as HIV-1 reverse transcriptase inhibitors.[3][5]

Antimicrobial Activity

The chloroacetamide functional group is a key component in compounds with antimicrobial properties.[6][7] The presence of the chloro atom appears to enhance the antimicrobial activity of acetamide derivatives.[4] For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl) acetamide, was able to inhibit 96.6% of C. albicans strains.[4][8] In another study, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was suggested to act by inhibiting penicillin-binding protein in Klebsiella pneumoniae, leading to cell lysis.[4][8]

Experimental Protocols

Protocol 1: Target Identification via Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for identifying the protein targets of a covalent inhibitor.

G A Treat Cells with This compound B Cell Lysis A->B C Incubate Lysate with Affinity-Tagged Probe B->C D Avidin Purification of Probe-Labeled Proteins C->D E On-Bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Protein Identification and Quantification F->G

Caption: Workflow for Activity-Based Protein Profiling.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., HEK293T) with this compound at a predetermined concentration for a specified duration. A vehicle control (e.g., DMSO) should be run in parallel.[9]

  • Cell Lysis: After treatment, harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) to extract proteins.[9]

  • Probe Incubation: Incubate the protein lysates with a broad-spectrum, affinity-tagged probe that reacts with the same class of nucleophilic residues as the compound of interest. The covalent binding of the compound to its target will block the binding of the probe.

  • Affinity Purification: Use affinity chromatography (e.g., streptavidin beads for a biotin-tagged probe) to enrich the probe-labeled proteins.[9]

  • Proteolytic Digestion: Perform on-bead digestion of the captured proteins using an enzyme like trypsin to generate peptides.[9]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Proteins that show significantly reduced probe labeling in the compound-treated sample compared to the control are considered potential targets.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to confirm the direct inhibition of a purified candidate target enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Obtain or purify the candidate target enzyme. Prepare a stock solution of the enzyme and its specific substrate in an appropriate assay buffer.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of this compound for different time intervals to assess time-dependent inhibition, which is a hallmark of covalent inhibitors.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection of Activity: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Time-course experiments can help confirm the covalent nature of the inhibition.

Protocol 3: Synthesis of this compound

The synthesis of 2-chloro-N-aryl acetamides is typically achieved through the direct acylation of an amine with an acylating agent.[1]

Reaction Scheme:

3-aminopyridine + Chloroacetyl chloride → this compound + HCl

General Procedure:

  • Dissolve 3-aminopyridine in a suitable aprotic solvent.

  • In the presence of a base, such as triethylamine, to scavenge the HCl byproduct, add chloroacetyl chloride dropwise to the solution while stirring at room temperature.[1]

  • Monitor the reaction progress using thin-layer chromatography.[6]

  • Upon completion, the reaction mixture may be worked up by adjusting the pH and extracting the product with an organic solvent.[10]

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion

The mechanism of action of this compound is proposed to be centered on the covalent modification of biological targets, a characteristic feature of the chloroacetamide class of compounds. This reactivity underpins its potential as an anticancer, anti-HIV, and antimicrobial agent, as suggested by studies on its derivatives and structurally related molecules. Further research employing techniques such as activity-based protein profiling and in vitro enzyme inhibition assays is necessary to definitively identify its specific molecular targets and elucidate the precise signaling pathways it modulates. The synthetic accessibility of this compound class allows for the generation of diverse libraries for structure-activity relationship studies, which will be crucial in optimizing its therapeutic potential.

References

In-Depth Technical Guide: Biological Activity of 2-Chloro-N-(pyridin-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2-chloro-N-(pyridin-3-yl)acetamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities.

Synthesis of this compound Derivatives

The core structure of this compound is typically synthesized through the acylation of 3-aminopyridine with chloroacetyl chloride. This straightforward reaction provides a versatile scaffold for further chemical modifications, allowing for the introduction of various substituents on both the pyridine ring and the acetamide nitrogen to explore structure-activity relationships (SAR).

A general synthetic scheme involves dissolving 3-aminopyridine in a suitable solvent, such as dichloromethane or tetrahydrofuran, followed by the dropwise addition of chloroacetyl chloride, often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature or gentle heating to afford the desired this compound. Derivatives can be further elaborated by nucleophilic substitution of the chlorine atom.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. Another common method is the Sulforhodamine B (SRB) assay, which quantifies total cellular protein content.

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamidePANC-1 (Pancreatic)4.6[4]
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamideHepG2 (Liver)2.2[4]
A different derivative from the same seriesMCF7 (Breast)15.5[4]
Sulphonamide based acetamide derivative SA-3NCI-H226 (Lung)1374.35 (µg/ml)[5]
Sulphonamide based acetamide derivative SA-2NCI-H226 (Lung)1702.23 (µg/ml)[5]
Sulphonamide based acetamide derivative SA-1NCI-H226 (Lung)1866.20 (µg/ml)[5]
Potential Anticancer Mechanism of Action

While the precise signaling pathways for this compound derivatives are not fully elucidated, related chloroacetamide compounds have been shown to induce apoptosis and other forms of cell death. One proposed mechanism involves the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[6] Another potential pathway is the induction of apoptosis through the activation of caspases, which are key proteases in the apoptotic cascade.

Below is a generalized diagram illustrating a potential apoptosis induction pathway.

apoptosis_pathway Compound Compound Cell Cell Compound->Cell Enters Mitochondrion Mitochondrion Cell->Mitochondrion Induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

A potential apoptosis induction pathway for anticancer derivatives.

Antifungal Activity

Several 2-chloro-N-acetamide derivatives have exhibited promising activity against various fungal pathogens, including species of Aspergillus and Candida. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Quantitative Antifungal Data
DerivativeFungal StrainMIC (µg/mL)Reference
2-chloro-N-phenylacetamideAspergillus flavus16 - 256[1][3]
Proposed Antifungal Mechanism of Action

The antifungal mechanism of 2-chloro-N-phenylacetamide is thought to involve multiple targets. One proposed mechanism is the binding to ergosterol in the fungal plasma membrane, which disrupts membrane integrity and function.[1][3][7][8] Additionally, these compounds may inhibit DNA synthesis, potentially through the inhibition of enzymes like thymidylate synthase.[1][3][7]

The following diagram illustrates the proposed antifungal mechanism.

antifungal_mechanism Derivative Derivative FungalCell Fungal Cell Derivative->FungalCell Enters Ergosterol Ergosterol in Plasma Membrane FungalCell->Ergosterol Binds to DNAsynthesis DNA Synthesis FungalCell->DNAsynthesis Inhibits CellDeath Fungal Cell Death Ergosterol->CellDeath Leads to DNAsynthesis->CellDeath Contributes to

Proposed antifungal mechanism of action.

Antibacterial Activity

The antibacterial potential of 2-chloro-N-acetamide derivatives has also been investigated. The primary method for assessing this activity is the agar well diffusion method, where the diameter of the zone of inhibition around a well containing the compound is measured. Quantitative data is also obtained through broth microdilution assays to determine the MIC.

Quantitative Antibacterial Data
DerivativeBacterial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
2-amino-N-(p-Chlorophenyl) acetamide derivativesAcinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureusModerate to high activity[9]
N-chloro aryl acetamide derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaNot specified[10]
General Antibacterial Mechanism

The antibacterial action of chloroacetamide derivatives is often attributed to their ability to act as alkylating agents. The electrophilic chloromethyl group can react with nucleophilic residues (such as cysteine or histidine) in essential bacterial enzymes and proteins, leading to their inactivation and subsequent bacterial cell death.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm. The percentage of cell viability is calculated relative to untreated control cells.

SRB Assay for Anticancer Activity
  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Fixation: The cells are fixed with cold trichloroacetic acid (TCA) to attach them to the plate.

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at approximately 565 nm.

Agar Well Diffusion Method for Antibacterial/Antifungal Activity
  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Addition: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.

Broth Microdilution Method for MIC Determination
  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following diagram outlines the general workflow for in vitro biological activity screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Anticancer Anticancer Assays (MTT, SRB) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (Agar Diffusion, Broth Microdilution) Synthesis->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC

General workflow for biological activity screening.

Conclusion

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis allows for extensive structural modifications to optimize their potency and selectivity. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical studies. This guide provides a foundational understanding for researchers and drug development professionals interested in advancing this important class of molecules.

References

In Vitro Exploratory Studies of 2-chloro-N-(pyridin-3-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro exploratory studies relevant to 2-chloro-N-(pyridin-3-yl)acetamide and its closely related analogs. Due to the limited publicly available data on the specific title compound, this document synthesizes findings from studies on analogous 2-chloro-N-arylacetamides to present potential biological activities, experimental protocols, and mechanistic insights. The primary focus is on the potential anticancer and antimicrobial properties, drawing from data on related pyridinyl and other N-aryl acetamide derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this class of compounds.

Introduction

This compound belongs to the class of N-aryl acetamides, a versatile scaffold in medicinal chemistry. The core structure, featuring a reactive chloroacetyl group, is a key feature for potential covalent interactions with biological macromolecules, suggesting a basis for various pharmacological activities.[1] While direct in vitro studies on the pyridin-3-yl isomer are not extensively documented, research on related compounds, including other positional isomers and substituted derivatives, indicates significant potential for enzyme inhibition and antimicrobial effects.[1][2] This guide will explore these potential activities by examining the methodologies and findings from studies on analogous compounds.

Synthesis and Characterization

The synthesis of 2-chloro-N-arylacetamides is typically achieved through the direct acylation of an amine with chloroacetyl chloride.[1][2] In the case of this compound, the reaction would involve 3-aminopyridine and chloroacetyl chloride, often in the presence of a base like triethylamine to neutralize the HCl byproduct.[1]

Characterization of the synthesized compound would typically involve techniques such as:

  • Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., N-H, C=O, C-Cl).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[1][2]

Potential In Vitro Biological Activities

Based on studies of related compounds, this compound is hypothesized to exhibit the following biological activities:

Anticancer Activity

Derivatives of 2-chloro-N-(aryl substituted) acetamide have demonstrated cytotoxic effects against various human cancer cell lines.[3] For instance, novel derivatives incorporating a pyridin-3-yl moiety have been evaluated for their in vitro anticancer activity.[3]

Table 1: In Vitro Anticancer Activity of a Novel 2-chloro-N-(aryl substituted) acetamide Derivative (Compound 6e) containing a Pyridin-3-yl Moiety [3]

Cell LineCompoundIC₅₀ (µM)
PANC-1 (Pancreatic Cancer)6e4.6
HepG2 (Liver Cancer)6e2.2
MCF7 (Breast Cancer)6c (a related derivative)15.5
PANC-1 (Pancreatic Cancer)5-FU (Standard)Not specified
HepG2 (Liver Cancer)5-FU (Standard)Not specified
MCF7 (Breast Cancer)5-FU (Standard)Not specified

Note: The tested compounds are complex derivatives and not this compound itself.

Antimicrobial Activity

The chloroacetamide moiety is associated with antimicrobial properties.[1][2] Studies on related compounds have shown activity against both bacteria and fungi.[2][4][5] The proposed mechanism often involves the covalent modification of essential enzymes or proteins within the microorganism.[1][4][5]

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its potential against Klebsiella pneumoniae, suggesting that the chloro atom is crucial for its antibacterial effect.[4][5] The mechanism is hypothesized to involve the inhibition of penicillin-binding proteins, leading to cell lysis.[4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of a Related Chloroacetamide (A2) against K. pneumoniae [4]

Bacterial StrainCompoundMIC (µg/mL)
K. pneumoniae (ATCC 700603)A2512
K. pneumoniae (ATCC BAA-1705)A2512

Note: A2 refers to 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is adapted from the synthesis of related N-substituted chloroacetamides.[1][2][6]

Synthesis_Workflow reagents 3-Aminopyridine Chloroacetyl Chloride Triethylamine (Base) Dichloromethane (Solvent) reaction Reaction at 0°C to Room Temperature reagents->reaction 1. Dissolve amine in solvent 2. Add base 3. Add chloroacetyl chloride dropwise workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup Quench reaction extraction Extraction with Organic Solvent workup->extraction drying Drying over Na₂SO₄ extraction->drying purification Purification (e.g., Recrystallization) drying->purification product This compound purification->product MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours (37°C, 5% CO₂) cell_seeding->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 formazan_solubilization Add solubilizing agent (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Read absorbance at a specific wavelength (e.g., 570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate IC₅₀ values absorbance_reading->data_analysis MIC_Assay_Workflow compound_dilution Prepare serial dilutions of the test compound in a 96-well plate bacterial_inoculation Add a standardized bacterial suspension to each well compound_dilution->bacterial_inoculation incubation Incubate at 37°C for 18-24 hours bacterial_inoculation->incubation visual_inspection Visually inspect for bacterial growth (turbidity) incubation->visual_inspection mic_determination Determine the MIC as the lowest concentration with no visible growth visual_inspection->mic_determination Antimicrobial_Mechanism compound This compound pbp Penicillin-Binding Protein (PBP) compound->pbp Covalent modification and inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Inhibition leads to

References

A Technical Guide to 2-chloro-N-(pyridin-3-yl)acetamide: A Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-chloro-N-(pyridin-3-yl)acetamide, a pivotal chemical intermediate. Its unique structural combination—a pyridine ring, an amide linker, and a reactive chloroacetyl group—renders it a highly versatile building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of a reactive chlorine atom makes it an excellent electrophile for constructing diverse molecular scaffolds through nucleophilic substitution reactions.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound and its isomers are critical for their application in synthesis. While specific data for the pyridin-3-yl isomer is less commonly published than its pyridin-2-yl counterpart, the data for related structures provides a strong reference.

Table 1: Physicochemical Properties of 2-chloro-N-(pyridin-yl)acetamide Isomers

Property 2-chloro-N-(pyridin-2-yl)acetamide 2-chloro-N-(pyridin-4-yl)acetamide 2-chloro-N-(2-chloropyridin-3-yl)acetamide
CAS Number 5221-37-4[1][2][3] 80650-46-0[4] 379726-55-3[5]
Molecular Formula C₇H₇ClN₂O[1][3] C₇H₇ClN₂O[4] C₇H₆Cl₂N₂O[5]
Molecular Weight 170.6 g/mol [1][2] 170.59 g/mol [4] 205.04 g/mol [5]
Melting Point 110-115 °C[1][2] Not specified Not specified
Boiling Point 378.1±22.0 °C (Predicted)[2] Not specified Not specified

| Density | 1.341±0.06 g/cm³ (Predicted)[2] | Not specified | Not specified |

Table 2: Spectroscopic Data for 2-chloro-N-(pyridin-2-yl)acetamide (Analogue)

Technique Data
¹H NMR (CDCl₃) δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs)[1][2]
¹³C NMR (CDCl₃) δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9[1][2]
IR (KBr, cm⁻¹) 3443, 3226, 1683, 1581, 1330, 1198, 775[1][2]

| EIMS (m/z) | 170.6 (M+)[1][2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the direct N-acylation of 3-aminopyridine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Pathway Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 3-Aminopyridine P1 This compound R1->P1 + R2 (Solvent, Base) R2 Chloroacetyl Chloride

Caption: Synthesis of this compound.

Detailed Experimental Protocol: N-acylation of Aminopyridine

This protocol is adapted from established methods for the synthesis of N-aryl chloroacetamides.[6][7][8]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane.[1][9]

  • Cooling: Cool the solution to 0 °C using an ice bath to manage the exothermic nature of the reaction.[9]

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution. A base, such as triethylamine or pyridine (1.2 equivalents), is typically required to neutralize the hydrochloric acid byproduct.[9][10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours.[6][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[9] Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two or three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2][9]

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., acetonitrile or ethanol) or by column chromatography on silica gel to yield the pure this compound.[1][2]

Chemical Reactivity and Role as a Building Block

The synthetic utility of this compound stems from the high reactivity of the C-Cl bond in the chloroacetyl moiety.[11] This group acts as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide array of nucleophiles.[12]

Core Reactivity Workflow

Reactivity_Workflow start This compound process Nucleophilic Substitution (Sₙ2) start->process nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) nucleophile->process product Substituted Derivative (Pyridin-3-yl-NH-CO-CH₂-Nu) process->product New C-Nu Bond byproduct HCl process->byproduct Elimination

Caption: General nucleophilic substitution on the chloroacetyl moiety.

This reactivity allows for the facile introduction of various functional groups, making it a key intermediate for building molecular complexity.

  • Reaction with N-Nucleophiles: Amines (primary and secondary) react to form diamine structures, which are common in pharmacologically active molecules.

  • Reaction with S-Nucleophiles: Thiols and thiophenols readily displace the chloride to form thioether linkages. These are crucial for synthesizing compounds like 1,3,4-oxadiazole-2-thiol derivatives, which have shown potential anticancer properties.[13]

  • Reaction with O-Nucleophiles: Alcohols and phenols can react, often under basic conditions, to form ether linkages.

This versatility makes this compound an essential tool in combinatorial chemistry and library synthesis for drug discovery programs.[4]

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 2-chloro-N-(pyridin-yl)acetamide are investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and antiallergic activities.[4][6][13] The pyridyl moiety is a well-known pharmacophore that can participate in hydrogen bonding and other key interactions with biological targets.

Logical Workflow in Drug Development

Drug_Discovery_Flowchart A Building Block (this compound) B Library Synthesis via Nucleophilic Substitution A->B C Diverse Chemical Library B->C D Biological Screening (e.g., Anticancer, Antimicrobial assays) C->D E Hit Identification D->E Identifies Activity F Lead Compound Optimization E->F

Caption: Role of the building block in a typical drug discovery pipeline.

  • Anticancer Agents: Novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for their in-vitro anticancer activity against cell lines such as PANC-1, HepG2, and MCF7.[13] Some of these compounds demonstrated significant cytotoxicity, with IC₅₀ values in the low micromolar range.[13]

  • Antimicrobial Agents: N-aryl 2-chloroacetamides are known to act as antimicrobial agents, including herbicides and fungicides.[6][11] The ability to easily generate a library of derivatives allows for the tuning of activity against various bacterial and fungal strains.[6]

  • Other Therapeutic Areas: The related compound N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide has shown significant antiallergic activity, highlighting the potential of the N-(pyridin-yl)acetamide scaffold in diverse therapeutic areas.[4]

Conclusion

This compound is a high-value chemical building block characterized by its straightforward synthesis and versatile reactivity. Its chloroacetyl group provides a reliable anchor point for introducing a wide range of chemical functionalities through nucleophilic substitution. This property, combined with the favorable pharmacological characteristics of the pyridine ring, establishes it as a cornerstone intermediate for the development of novel therapeutic agents and other complex organic materials. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage the synthetic potential of this important molecule.

References

Technical Guide: Investigating the Antimicrobial Potential of Chloro-N-Pyridinyl Acetamides

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamides are a class of chemical compounds known for their diverse biological activities, including herbicidal and antimicrobial properties.[1][2] The core structure, characterized by a chloroacetyl group attached to a nitrogen atom, serves as a versatile scaffold for chemical modification. The reactivity of the α-chloro group makes these compounds effective alkylating agents, capable of interacting with biological nucleophiles, which is fundamental to their mechanism of action.[1][3]

This guide focuses on a specific subset: chloro-N-pyridinyl acetamides. The incorporation of a pyridine ring, a common moiety in pharmaceuticals, offers opportunities to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to enhance its biological activity.[4] Several studies have reported that acetamide derivatives are effective against both Gram-positive and Gram-negative bacteria.[5] The presence of a chlorine atom, in particular, appears to significantly improve the antimicrobial efficacy of these molecules.[6] This document provides a comprehensive overview of the synthesis, antimicrobial evaluation, and experimental methodologies related to chloro-N-pyridinyl acetamides, serving as a resource for researchers in the field of antimicrobial drug discovery.

Synthesis of Chloro-N-Pyridinyl Acetamides

The primary synthetic route to N-aryl or N-pyridinyl chloroacetamides involves the chloroacetylation of a corresponding amine.[1] This is typically achieved by reacting an appropriate aminopyridine derivative with chloroacetyl chloride in the presence of a base or in a suitable solvent like glacial acetic acid.[7][8]

General Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of a chloro-N-pyridinyl acetamide derivative:

  • Reactant Preparation : A solution of a substituted aminopyridine (0.02 mol) is prepared in a suitable solvent, such as benzene or dichloromethane.[7][8]

  • Reaction Initiation : In a separate flask, chloroacetyl chloride (0.03 mol) is mixed with the solvent and a few drops of a base like triethylamine (TEA) may be added to scavenge the HCl byproduct.[7]

  • Amine Addition : The aminopyridine solution is added dropwise to the stirring chloroacetyl chloride mixture.[7]

  • Reaction Conditions : The reaction mixture is typically stirred and refluxed for a period of 2 to 4 hours, with the progress monitored by thin-layer chromatography (TLC).[7][9]

  • Product Isolation : Upon completion, the reaction mixture is cooled. The resulting precipitate (the desired chloro-N-pyridinyl acetamide) is collected by filtration.[7]

  • Purification : The crude product is washed with a solvent like benzene to remove unreacted starting materials and then purified by recrystallization, commonly from ethanol, to yield the final compound.[7]

  • Characterization : The structure and purity of the synthesized compound are confirmed using spectral techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[5][10]

Synthesis Workflow Diagram

G General Synthesis Workflow for Chloro-N-Pyridinyl Acetamides start Start reactants Reactants: - Aminopyridine - Chloroacetyl Chloride - Solvent (e.g., Benzene) start->reactants Prepare mixing Mix Chloroacetyl Chloride with Solvent and Base (optional) reactants->mixing addition Add Aminopyridine Solution Dropwise mixing->addition reflux Reflux Reaction Mixture (2-4 hours) addition->reflux tlc Monitor Progress via TLC reflux->tlc tlc->reflux Incomplete filtration Cool Mixture and Filter Precipitate tlc->filtration Complete purification Purify by Recrystallization (Ethanol) filtration->purification characterization Characterize Product (NMR, FTIR) purification->characterization end End characterization->end

Caption: General Synthesis Workflow for Chloro-N-Pyridinyl Acetamides.

In Vitro Antimicrobial Activity

Substituted chloro-N-pyridinyl acetamides have demonstrated significant antimicrobial activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[9] The effectiveness of these compounds is often influenced by the nature and position of substituents on the pyridine ring.[10]

Data on Antibacterial and Antifungal Activity

The following tables summarize quantitative data from various studies. Activity is typically measured by the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.

Table 1: Antibacterial Activity of Selected Chloro-N-Aryl/Pyridinyl Acetamides

Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 22E. coli12.56.0 - 8.4[5]
Compound 23P. mirabilis12.56.0 - 8.4[5]
Compound 24E. coli37.56.0 - 14.0[5]
Thiosemicarbazone 10S. aureus-91.7% inhibition[11]
Thiosemicarbazone 10E. coli-80.8% inhibition[11]
N-chloro aryl acetamide A₂S. aureus2022[12]
N-(4-chlorophenyl) chloroacetamideS. aureus--[10]
N-(4-fluorophenyl) chloroacetamideE. coli--[10]

Note: A dash (-) indicates that the data was not reported in the specified format in the cited source. Some studies report percent inhibition instead of MIC or zone of inhibition.

Structure-Activity Relationship (SAR) Insights

Studies suggest that lipophilicity plays a crucial role in the antimicrobial activity of these compounds.[10]

  • Halogenation : The presence of halogen substituents (e.g., -Cl, -F, -Br) on the aryl ring often enhances activity. This is attributed to increased lipophilicity, which may facilitate passage through the microbial cell membrane.[10]

  • Substituent Position : The position of substituents on the phenyl ring can differentiate activity against Gram-positive versus Gram-negative bacteria.[10] For instance, certain para-substituted compounds have shown significant activity against S. aureus.[1]

Protocols for Antimicrobial Screening

Standardized methods are used to evaluate the in vitro antimicrobial potential of newly synthesized compounds. The most common techniques are the agar diffusion method and the broth microdilution method.

Agar Well/Disk Diffusion Method

This method is used for preliminary screening to determine the sensitivity of microorganisms to the test compounds.

  • Media Preparation : A suitable medium, such as Mueller-Hinton Agar, is prepared and sterilized.[5][13]

  • Inoculation : The agar plates are uniformly inoculated with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[9]

  • Compound Application : Sterile paper disks impregnated with the test compound at a specific concentration are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with a solution of the test compound.[7][13]

  • Controls : A standard antibiotic (e.g., Gentamicin, Amoxicillin) is used as a positive control, while the solvent (e.g., DMSO) is used as a negative control.[5][9]

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

  • Measurement : The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk/well where microbial growth is prevented).[9]

Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilutions : Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls : Wells containing only the medium (sterility control), medium with inoculum (growth control), and medium with a standard antibiotic are included.

  • Incubation : The microtiter plate is incubated under appropriate conditions.

  • Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antimicrobial Screening Workflow Diagram

G In Vitro Antimicrobial Screening Workflow cluster_0 Agar Diffusion Method cluster_1 Broth Microdilution Method start Start culture Prepare Standardized Microbial Inoculum start->culture plate Inoculate Agar Plate culture->plate dilute Prepare Serial Dilutions of Compound in 96-Well Plate culture->dilute apply_disk Apply Compound Disks and Controls plate->apply_disk incubate_agar Incubate Plate (e.g., 24h at 37°C) apply_disk->incubate_agar measure_zone Measure Zone of Inhibition (mm) incubate_agar->measure_zone end End measure_zone->end inoculate_wells Inoculate Wells dilute->inoculate_wells incubate_broth Incubate Plate inoculate_wells->incubate_broth read_mic Determine MIC (Lowest concentration with no growth) incubate_broth->read_mic read_mic->end

Caption: In Vitro Antimicrobial Screening Workflow.

Proposed Mechanism of Action

The precise antimicrobial mechanism of action for chloro-N-pyridinyl acetamides is not fully elucidated. However, based on their chemical structure and studies of related compounds, a plausible mechanism involves the alkylation of essential biomolecules.

  • Enzyme Inhibition : The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes, leading to irreversible inhibition. One study on a similar chloroacetamide, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, suggests that it may act on penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[6] Inhibition of PBPs leads to compromised cell wall integrity and ultimately cell lysis.[6]

  • Disruption of Fatty Acid Synthesis : In the context of their herbicidal activity, chloroacetamides are known to inhibit very-long-chain fatty acid (VLCFA) elongases.[2] While this mechanism is confirmed in plants, it is conceivable that a similar disruption of fatty acid or other metabolic pathways could occur in microbial cells.

Logical Pathway for Proposed Mechanism

G Proposed Mechanism of Action for Chloroacetamides compound Chloro-N-Pyridinyl Acetamide entry Entry into Bacterial Cell compound->entry alkylation Electrophilic Attack by Chloroacetyl Group entry->alkylation target Potential Target: Penicillin-Binding Protein (PBP) alkylation->target Reacts with inhibition Covalent Modification and Irreversible Inhibition of PBP target->inhibition cellwall Disruption of Peptidoglycan (Cell Wall) Synthesis inhibition->cellwall lysis Cell Lysis and Bacterial Death cellwall->lysis

Caption: Proposed Mechanism of Action for Chloroacetamides.

Conclusion

Chloro-N-pyridinyl acetamides represent a promising class of compounds with demonstrable antimicrobial activity. Their straightforward synthesis and the tunability of their structure through substitution make them attractive candidates for further investigation in drug development. Key findings indicate that lipophilicity and the presence of halogen substituents are important for enhancing biological efficacy. Future research should focus on elucidating the precise mechanism of action, expanding the structure-activity relationship studies to optimize potency and selectivity, and evaluating the in vivo efficacy and toxicological profiles of the most promising lead compounds.

References

An In-depth Technical Guide to the Structure and Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-chloro-N-(pyridin-3-yl)acetamide and its positional isomers, 2-chloro-N-(pyridin-2-yl)acetamide and 2-chloro-N-(pyridin-4-yl)acetamide. These compounds serve as crucial building blocks and intermediates in medicinal chemistry and materials science. This document outlines detailed experimental protocols, summarizes key physicochemical and spectroscopic data, and presents logical workflows for their synthesis.

Introduction and Structural Overview

The 2-chloro-N-pyridylacetamide scaffold is a versatile chemical structure characterized by a pyridine ring linked via an amide bond to a chloroacetyl group. The position of the nitrogen atom in the pyridine ring (positions 2, 3, or 4) significantly influences the molecule's electronic properties, reactivity, and biological activity, making the study of these positional isomers critical for structure-activity relationship (SAR) studies in drug discovery.[1] The primary synthetic route to these compounds is the direct acylation of the corresponding aminopyridine with a chloroacetylating agent.[1]

The chemical structures of the three positional isomers are presented below:

  • 2-chloro-N-(pyridin-2-yl)acetamide

  • This compound

  • 2-chloro-N-(pyridin-4-yl)acetamide

Physicochemical Properties

The key physicochemical properties of the three isomers are summarized in Table 1 for comparative analysis. Data for the 2- and 4-isomers are well-documented, while specific experimental data for the 3-isomer is less available in the literature.

Table 1: Comparative Physicochemical Properties of 2-chloro-N-pyridylacetamide Isomers

Property2-chloro-N-(pyridin-2-yl)acetamideThis compound2-chloro-N-(pyridin-4-yl)acetamide
CAS Number 5221-37-4[2]Data Not Available80650-46-0[3]
Molecular Formula C₇H₇ClN₂O[2]C₇H₇ClN₂OC₇H₇ClN₂O[3]
Molecular Weight 170.59 g/mol [2]170.59 g/mol 170.59 g/mol [3]
Melting Point 110-115 °C[4][5]Data Not AvailableData Not Available
Appearance Pink or White Solid[5][6]Not SpecifiedNot Specified

Synthesis of Positional Isomers

The synthesis of 2-chloro-N-pyridylacetamides is most commonly achieved via a nucleophilic acyl substitution reaction. This involves the reaction of a nucleophilic aminopyridine with the highly electrophilic chloroacetyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate and deactivate the starting aminopyridine.[1]

General Synthetic Workflow

The general workflow involves the controlled addition of the acylating agent to a solution of the aminopyridine in a suitable aprotic solvent, often at reduced temperatures to manage the exothermic nature of the reaction.

G cluster_reactants Reactants cluster_process Reaction Conditions Aminopyridine Aminopyridine (2-, 3-, or 4-isomer) Solvent Aprotic Solvent (e.g., Dichloromethane) Aminopyridine->Solvent AcylChloride Chloroacetyl Chloride AcylChloride->Solvent Product 2-chloro-N-(pyridin-X-yl)acetamide Solvent->Product Reaction Base Base (e.g., Triethylamine) Base->Product Temp Temperature Control (0-5 °C to RT) Temp->Product Byproduct HCl (neutralized by base) Product->Byproduct generates

Caption: General workflow for the synthesis of 2-chloro-N-pyridylacetamides.

Experimental Protocols

Detailed experimental procedures for the synthesis of each isomer are provided below. A validated microwave-assisted protocol is available for the 2-pyridyl isomer, while generalized protocols based on standard acylation methods are provided for the 3- and 4-pyridyl isomers.

Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide

This isomer can be synthesized with high yield using a microwave-assisted protocol.[4][5]

G cluster_conditions Conditions reactant1 2-Aminopyridine product 2-chloro-N-(pyridin-2-yl)acetamide reactant1->product 1. Dissolve in 1,2-dichloroethane 2. Add Chloroacetyl Chloride reactant2 Chloroacetyl Chloride reactant2->product Microwave (300W, 80°C, 5 min) Microwave (300W, 80°C, 5 min) NaOH workup (pH 9) NaOH workup (pH 9) Recrystallize (Acetonitrile) Recrystallize (Acetonitrile)

Caption: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide.

Protocol:

  • Dissolve 2-aminopyridine (2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane in a 50 mL microwave reactor vessel.[4][5]

  • Slowly add chloroacetyl chloride (2.4 mL, 30 mmol) dropwise to the solution.[4]

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.[4][5]

  • After cooling, adjust the pH of the reaction mixture to 9 using a saturated aqueous sodium hydroxide solution.[4][5]

  • Extract the mixture twice with dichloroethane.[4][5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4][5]

  • Remove the solvent via rotary evaporation to yield the crude product.[4][5]

  • Recrystallize the crude solid from acetonitrile to afford 2-chloro-N-pyridin-2-ylacetamide as a pink solid (Yield: ~97%).[4][5]

Synthesis of this compound

A generalized protocol for the synthesis of the 3-pyridyl isomer is proposed based on standard acylation methods.[7][8]

G cluster_conditions Conditions reactant1 3-Aminopyridine product This compound reactant1->product 1. Dissolve in Dichloromethane with Triethylamine 2. Add Chloroacetyl Chloride at 0°C reactant2 Chloroacetyl Chloride reactant2->product Stir at RT (1-2h) Stir at RT (1-2h) Aqueous NaHCO3 wash Aqueous NaHCO3 wash Purify (Chromatography/Recrystallization) Purify (Chromatography/Recrystallization)

Caption: Synthesis of this compound.

Proposed Protocol:

  • Dissolve 3-aminopyridine (2.82 g, 30 mmol) and triethylamine (4.2 mL, 30 mmol) in 75 mL of dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (2.4 mL, 30 mmol) in 35 mL of dichloromethane dropwise to the cooled mixture over 30 minutes.[7]

  • Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).[8]

  • Wash the reaction mixture with an excess of aqueous sodium bicarbonate solution, followed by brine.[7]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide

The synthesis of the 4-pyridyl isomer follows a similar acylation procedure.[1]

G cluster_conditions Conditions reactant1 4-Aminopyridine product 2-chloro-N-(pyridin-4-yl)acetamide reactant1->product 1. Dissolve in THF with a base 2. Add Chloroacetyl Chloride at 0-5°C reactant2 Chloroacetyl Chloride reactant2->product Stir at RT (6-12h) Stir at RT (6-12h) Aqueous workup Aqueous workup Recrystallize (Ethanol/Water) Recrystallize (Ethanol/Water)

Caption: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.

Proposed Protocol:

  • To a stirred solution of 4-aminopyridine (2.82 g, 30 mmol) and a suitable base (e.g., triethylamine, 4.2 mL, 30 mmol) in a solvent such as Dichloromethane or THF, cool the mixture to 0-5 °C.[1]

  • Slowly add chloroacetyl chloride (2.4 mL, 30 mmol) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.[1]

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[1]

Spectroscopic Characterization Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compounds. Detailed data for 2-chloro-N-(pyridin-2-yl)acetamide is available and presented in Table 2. Analogous characterization would be required for the other isomers.

Table 2: Spectroscopic Data for 2-chloro-N-(pyridin-2-yl)acetamide

TechniqueData Description
¹H NMR (CDCl₃)δ 8.95 (1H, bs, NH), 8.4 (1H, d, J=4.9 Hz), 8.2 (1H, d, J=8.3 Hz), 7.7 (1H, t), 7.1 (1H, d), 4.2 (2H, s, CH₂Cl).[4][9]
¹³C NMR (CDCl₃)δ 164.9 (C=O), 150.7, 148.2, 139.1, 121.0, 111.4 (Pyridyl C), 43.2 (CH₂Cl).[4][9]
FT-IR (KBr, cm⁻¹)3443, 3226 (N-H stretch), 1683 (C=O amide I), 1581 (N-H bend, amide II), 1330, 1198, 775 (C-Cl stretch).[4][5]
Mass Spec. (EIMS)m/z 170.6 [M⁺].[4][9]

References

Physical properties including melting and boiling points of 2-chloro-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-chloro-N-(pyridin-3-yl)acetamide, with a focus on its melting and boiling points. This document also outlines a common experimental protocol for its synthesis.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in further chemical synthesis. The available quantitative data is summarized in the table below.

Physical PropertyValueNotes
Melting Point 196-198 °CExperimentally determined. This is a key parameter for identification and purity assessment.
Boiling Point Data not availableAn experimentally determined boiling point has not been reported in the literature. A predicted boiling point for the isomeric 2-chloro-N-(pyridin-2-yl)acetamide is 378.1±22.0 °C, but this should be used with caution as it does not apply to the title compound.[1]
Molecular Weight 170.60 g/mol
Molecular Formula C₇H₇ClN₂O

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the acylation of 3-aminopyridine with chloroacetyl chloride.[2] This is a standard nucleophilic acyl substitution reaction. The following protocol is a representative method.

Materials:

  • 3-Aminopyridine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (or another suitable inert solvent like 1,2-dichloroethane)

  • A base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvent for recrystallization (e.g., ethanol or acetonitrile)

Procedure:

  • Reaction Setup: A solution of 3-aminopyridine in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

  • Addition of Acylating Agent: Chloroacetyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred solution of 3-aminopyridine over a period of 30-60 minutes. The reaction is maintained at 0 °C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The layers are separated, and the organic layer is then washed with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants 3-Aminopyridine + Chloroacetyl Chloride Reaction Acylation Reaction (Anhydrous DCM, 0°C -> RT) Reactants->Reaction Inert Solvent Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Reaction Mixture Drying Drying and Solvent Removal Workup->Drying Organic Layer Purification Recrystallization Drying->Purification Crude Product Product Pure 2-chloro-N- (pyridin-3-yl)acetamide Purification->Product Purified Solid

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide from 3-aminopyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloro-N-(pyridin-3-yl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the acylation of 3-aminopyridine with chloroacetyl chloride. While specific experimental data for this isomer is not extensively published, this protocol is based on established methods for the acylation of aromatic amines and pyridines.

Data Summary

The following table summarizes the key chemical entities and expected outcomes for the synthesis.

ParameterValueReference
Starting Material 3-AminopyridineCommercially Available
Chloroacetyl ChlorideCommercially Available
Product This compoundSynthesized
Molecular Formula C₇H₇ClN₂ON/A
Molecular Weight 170.60 g/mol N/A
Typical Yield 75-95% (expected)[1]
Physical Appearance Off-white to pale yellow solid (expected)General observation for similar compounds
Melting Point Not reported; requires experimental determinationN/A

Experimental Protocol

This protocol is adapted from general and efficient methods for the N-acylation of aromatic amines.[1]

Materials:

  • 3-Aminopyridine

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: To the solution, add a suitable non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) or triethylamine (TEA) (1.5 eq).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath and stir for 15 minutes.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution via a dropping funnel, ensuring the temperature remains below 5 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the mixture into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Aminopyridine Reaction Acylation at 0-5 °C, then RT Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Base Base (DBU or TEA) Base->Reaction Solvent Solvent (THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench & Extract Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

References

The Versatile Intermediate: 2-chloro-N-(pyridin-3-yl)acetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-chloro-N-(pyridin-3-yl)acetamide has emerged as a valuable building block, primarily owing to its reactive chloroacetyl group and the presence of a pyridine ring, a common motif in a vast number of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of potential anticancer and anti-HIV agents.

Application Notes

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The electrophilic nature of the carbon atom bearing the chlorine makes it susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This reactivity is central to its utility in constructing libraries of compounds for high-throughput screening.

Anticancer Drug Discovery

Derivatives of this compound have shown promise as anticancer agents. By reacting the intermediate with various nucleophiles, researchers have synthesized compounds that exhibit significant cytotoxicity against several cancer cell lines. A notable application is in the synthesis of novel 1,3,4-oxadiazole derivatives, which have been evaluated for their in vitro anticancer activity.[1] The mechanism of action for many of these compounds is believed to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][3][4] The hyperactivation of this pathway is a hallmark of many cancers, and its inhibition can lead to decreased cell proliferation and increased apoptosis.[2][4][5]

Anti-HIV Drug Discovery

The pyridin-3-yl moiety of the intermediate is a key structural feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs). By modifying the acetamide portion of the molecule, it is possible to synthesize novel compounds with potential anti-HIV activity. For instance, 2-(pyridin-3-yloxy)acetamide derivatives have been designed and synthesized, showing moderate inhibitory activities against the wild-type HIV-1 strain.[6] These compounds act by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.

Quantitative Data

The biological activities of compounds synthesized using this compound as an intermediate are summarized below.

Anticancer Activity of 1,3,4-Oxadiazole Derivatives
Compound IDTarget Cell LineIC50 (µM)
6c MCF715.5
6e PANC-14.6
6e HepG22.2
Data sourced from a study on novel 2-chloro-N-(aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol.[1]
Anti-HIV-1 Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives
Compound IDTargetEC50 (µM)
Ia HIV-1 (IIIB)41.52
Ih HIV-1 (IIIB)>100
Ij HIV-1 (IIIB)8.18
Data from a study on novel 2-(pyridin-3-yloxy)acetamide derivatives as potential anti-HIV-1 agents.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Acetamide Derivatives from this compound

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with a thiol-containing nucleophile.

Materials:

  • This compound

  • Appropriate thiol-containing nucleophile (e.g., 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol)

  • Ethanol or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Potassium Carbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol-containing nucleophile (1 equivalent) in ethanol or DMF, add a base such as triethylamine or potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress of the reaction by TLC.[7]

  • After completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Screening Intermediate 2-chloro-N- (pyridin-3-yl)acetamide Reaction Reaction (Reflux) Intermediate->Reaction Nucleophile Nucleophile (e.g., Thiol) Nucleophile->Reaction Solvent_Base Solvent + Base (e.g., EtOH, TEA) Solvent_Base->Reaction Workup Cooling & Precipitation/Evaporation Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization Purified Compound Screening Biological Screening Characterization->Screening

Caption: General workflow for the synthesis and screening of bioactive compounds.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of synthesized compounds against cancer cell lines.[8][9]

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., PANC-1, HepG2, MCF7)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]

  • Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[6][8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a colorimetric assay to evaluate the inhibitory effect of synthesized compounds on HIV-1 reverse transcriptase (RT) activity.[10]

Materials:

  • Synthesized compounds

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV RT colorimetric assay kit (containing reaction buffer, template/primer, dNTPs, anti-DIG-POD antibody, and substrate)

  • 96-well microtiter plates (streptavidin-coated)

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds.

  • In the wells of a streptavidin-coated microplate, add the reaction mixture containing the template/primer, dNTPs (including digoxigenin- and biotin-labeled dUTP), and the test compound.

  • Add the recombinant HIV-1 RT enzyme to initiate the reaction. A known RT inhibitor should be used as a positive control.

  • Incubate the plate for 1 hour at 37°C to allow for the synthesis of the biotin- and digoxigenin-labeled DNA.[10]

  • Wash the plate to remove unincorporated nucleotides. The newly synthesized DNA will remain bound to the streptavidin-coated wells via the biotin label.

  • Add the anti-digoxigenin antibody conjugated to peroxidase (anti-DIG-POD) and incubate for another hour.[10]

  • Wash the plate to remove unbound antibody.

  • Add the peroxidase substrate (e.g., ABTS) and incubate until a color develops.[10]

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[10]

  • The absorbance is directly proportional to the RT activity. Calculate the percentage of inhibition for each compound concentration to determine the EC50 value.

Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[2][3] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to therapy.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K.[11][12] PI3K then phosphorylates PIP2 to PIP3, a second messenger that recruits Akt to the cell membrane.[11][12] Akt is then activated through phosphorylation by PDK1 and mTORC2.[11][13] Activated Akt phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth.[2][11] PTEN is a tumor suppressor that negatively regulates this pathway by dephosphorylating PIP3.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 | PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | mTORC2 mTORC2 mTORC2->Akt P CellGrowth Cell Growth & Survival mTORC1->CellGrowth

References

Application of 2-chloro-N-(pyridin-3-yl)acetamide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-chloro-N-(pyridin-3-yl)acetamide and its analogs as versatile precursors in the synthesis of various heterocyclic compounds. The synthesized heterocycles often exhibit significant biological activities, making them valuable scaffolds in drug discovery and development.

Introduction

2-Chloro-N-arylacetamides, including this compound, are highly reactive and versatile building blocks in organic synthesis. The presence of a reactive C-Cl bond and an amide functionality allows for a variety of chemical transformations, leading to the construction of diverse heterocyclic systems. These systems are often associated with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document outlines key synthetic applications and provides detailed experimental protocols for the synthesis of prominent heterocyclic scaffolds derived from these precursors.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anticancer and antiplatelet properties. 2-Chloro-N-arylacetamides serve as crucial precursors for the synthesis of novel thieno[2,3-b]pyridine derivatives.

A general synthetic approach involves the reaction of a 2-mercaptonicotinonitrile derivative with a 2-chloro-N-arylacetamide, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide

A representative protocol for the synthesis of a thieno[2,3-b]pyridine precursor is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-mercaptonicotinonitrile derivative in a suitable solvent such as ethanol.

  • Addition of Base: Add an equimolar amount of a base, for example, sodium ethoxide, to the solution to form the corresponding thiolate salt.

  • Addition of 2-Chloro-N-arylacetamide: To the stirred solution, add an equimolar amount of the desired 2-chloro-N-arylacetamide (e.g., 2-chloro-N-(p-tolyl)acetamide).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then treated with water, and the precipitated solid is filtered, washed, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF to afford the desired 2-((3-cyanopyridin-2-yl)thio)-N-arylacetamide intermediate.[1][2]

The subsequent cyclization to the thieno[2,3-b]pyridine core is typically achieved by heating the intermediate in the presence of a base like potassium carbonate in ethanol.[1][2]

Quantitative Data
CompoundPrecursorsYield (%)Melting Point (°C)Reference
2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide2-mercapto-4-methyl-6-phenylnicotinonitrile, 2-chloro-N-(p-tolyl)acetamide89197-199[1][2]
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide2-mercapto-4,6-diphenylnicotinonitrile, 2-chloro-N-(p-tolyl)acetamide83266-268[1][2]
N-(4-Chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide2-mercapto-4-methyl-6-phenylnicotinonitrile, 2-chloro-N-(4-chlorophenyl)acetamide85200-202[2]

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product start1 2-Mercaptonicotinonitrile reaction S-Alkylation start1->reaction start2 2-Chloro-N-arylacetamide start2->reaction intermediate 2-((3-Cyanopyridin-2-yl)thio)-N-arylacetamide reaction->intermediate cyclization Base-catalyzed Intramolecular Cyclization intermediate->cyclization product Thieno[2,3-b]pyridine cyclization->product

Caption: Synthesis of Thieno[2,3-b]pyridines.

Synthesis of β-Lactams

β-Lactam antibiotics are a cornerstone of antibacterial therapy. The synthesis of novel β-lactam derivatives is an active area of research. 2-Chloro-N-arylacetamides can be utilized in the synthesis of these four-membered heterocyclic rings.

A common strategy involves the [2+2] cycloaddition of a ketene, generated in situ from a derivative of 2-chloro-N-arylacetamide, with an imine (Schiff base).

Experimental Protocol: Synthesis of β-Lactam Derivatives
  • Preparation of the Intermediate: An initial reaction between a 2-chloro-N-arylacetamide and a nucleophile like thiosemicarbazide, semicarbazide, or thiourea is performed, typically by refluxing in a suitable solvent such as ethanol for several hours.[3][4]

  • Formation of Schiff Base: The resulting intermediate is then reacted with an appropriate aromatic aldehyde or ketone in ethanol under reflux to form the corresponding Schiff base.[3][4]

  • Cycloaddition Reaction: The Schiff base is dissolved in a solvent like dioxane. Triethylamine is added, and the mixture is cooled to 0-5 °C. Chloroacetyl chloride is then added dropwise to the stirred solution. The reaction mixture is stirred for several hours at room temperature.[3]

  • Work-up and Purification: The reaction mixture is then processed, which may involve filtration to remove triethylamine hydrochloride, followed by evaporation of the solvent. The crude product is then purified, often by recrystallization from ethanol, to yield the desired β-lactam derivative.[3]

Quantitative Data
IntermediateReactantsReflux Time (hrs)Reference
Compound 22-chloro-N-p-tolylacetamide, Thiosemicarbazide6[3]
Compound 32-chloro-N-p-tolylacetamide, Semicarbazide6[3]
Compound 42-chloro-N-p-tolylacetamide, Thiourea6[3]
Schiff Base FormationReactantsReflux Time (hrs)Reference
Schiff Bases (5-13)Compounds (2, 3, or 4), Aromatic aldehyde/ketone6[3]
β-Lactam SynthesisReactantsStirring Time (hrs)Reference
β-Lactams (14-22)Schiff bases (5-13), Chloroacetyl chloride, Triethylamine5-7[3]

Reaction Workflow

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_start2 Reagent cluster_intermediate2 Intermediate 2 cluster_reagents Reagents cluster_product Product start1 2-Chloro-N-arylacetamide intermediate1 Substituted Acetamide start1->intermediate1 start2 Nucleophile (e.g., Thiosemicarbazide) start2->intermediate1 intermediate2 Schiff Base intermediate1->intermediate2 start3 Aromatic Aldehyde/Ketone start3->intermediate2 product β-Lactam intermediate2->product reagent1 Chloroacetyl Chloride reagent1->product reagent2 Triethylamine reagent2->product

Caption: Synthesis of β-Lactams.

Synthesis of Oxadiazole and Thiadiazole Derivatives with Potential Anticancer Activity

Derivatives of 1,3,4-oxadiazole and 1,3,4-thiadiazole are known to possess a broad spectrum of biological activities, including anticancer properties. This compound and its analogs can be incorporated into these heterocyclic systems to generate novel compounds with potential therapeutic applications.

Experimental Protocol: Synthesis of 2-Chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-[1][3][5]thiadiazol-2-yl}acetamide
  • Synthesis of the Amine Precursor: The synthesis starts from a suitable pyridine derivative which is converted to the corresponding 5-substituted-[1][3][5]thiadiazol-2-amine.

  • Acetamide Formation: The key step involves the reaction of the synthesized amine with chloroacetyl chloride. The amine is typically dissolved in a suitable solvent, and chloroacetyl chloride is added, often in the presence of a base to neutralize the HCl formed during the reaction.[6]

  • Further Derivatization: The resulting 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-[1][3][5]thiadiazol-2-yl}acetamide can then be reacted with various substituted phenols to yield a library of phenoxy acetamide derivatives.[6]

Biological Activity

Several of the synthesized novel 2-chloro-N-(aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol and the corresponding thiadiazole analogs have been evaluated for their in vitro anticancer activity against various human cancer cell lines, including PANC-1, HepG2, MCF7, and Caco-2.[6][7]

For instance, the compound 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][5] thiadiazol-2-yl}-acetamide demonstrated high cytotoxicity against the Caco-2 cell line with an IC50 of 1.8µM.[6] Another compound, N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][5]oxadiazol-2-ylsulfanyl}-acetamide, was found to be highly cytotoxic against PANC-1 and HepG2 cell lines with IC50 values of 4.6µM and 2.2µM, respectively.[7]

Signaling Pathway Logic

G cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_evaluation Evaluation cluster_outcome Outcome start This compound Analog intermediate Novel Heterocyclic Compound (Oxadiazole/Thiadiazole Derivative) start->intermediate cell_lines Human Cancer Cell Lines (e.g., PANC-1, HepG2, MCF7, Caco-2) intermediate->cell_lines activity Anticancer Activity (Cytotoxicity) cell_lines->activity ic50 Determination of IC50 activity->ic50 outcome Lead Compound Identification ic50->outcome

Caption: Drug Discovery Workflow.

Conclusion

This compound and its analogs are undeniably valuable and versatile starting materials for the synthesis of a wide array of heterocyclic compounds. The straightforward reaction protocols and the significant biological activities of the resulting products underscore their importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of these reagents and to develop novel therapeutic agents.

References

N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-acylation of amines using chloroacetyl chloride. This versatile reaction is a cornerstone in organic synthesis, particularly in the pharmaceutical industry for the construction of amide bonds and the introduction of a reactive handle for further functionalization.[1] The protocols outlined below cover various reaction conditions, from traditional organic solvent-based methods to more recent green chemistry approaches.

Introduction

N-acylation is a fundamental transformation in organic chemistry, forming a stable amide linkage present in a vast array of natural products, pharmaceuticals, and polymers.[1][2] Chloroacetyl chloride is a highly reactive and cost-effective acylating agent, making it a popular choice for this transformation.[3] The presence of the α-chloro group in the resulting N-chloroacetylated product offers a valuable site for subsequent nucleophilic substitution, allowing for the synthesis of more complex molecules.[1] This document details various protocols for achieving efficient N-acylation with chloroacetyl chloride, catering to a range of substrates and experimental requirements.

Data Presentation

The following tables summarize the reaction conditions and yields for the N-acylation of various amines with chloroacetyl chloride under different protocols.

Table 1: N-Acylation of Anilines and Amines in Phosphate Buffer [1]

EntryAmineProductTime (min)Yield (%)
1AnilineN-Phenyl-2-chloroacetamide1592
24-Methylaniline2-Chloro-N-(p-tolyl)acetamide1594
34-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)acetamide1595
44-Chloroaniline2-Chloro-N-(4-chlorophenyl)acetamide2090
5BenzylamineN-Benzyl-2-chloroacetamide1593
6p-Aminophenol2-Chloro-N-(4-hydroxyphenyl)acetamide1591

Table 2: N-Acylation of Aryl Amines using DBU in THF [4][5]

EntryAmineTime (h)Yield (%)
1Aniline392
24-Nitroaniline585
34-Chloroaniline490
42-Aminobenzothiazole688
54-Phenyl-2-aminothiazole682

Table 3: Chemoselective N-Acylation of Amino Alcohols in Phosphate Buffer [2][6]

EntryAmino AlcoholTime (min)Yield (%)
14-Aminobenzyl alcohol2090
22-Aminoethanol2088
33-Amino-1-propanol2089
41-Amino-2-propanol2087

Experimental Protocols

Protocol 1: Green Synthesis of N-Chloroacetanilides in Phosphate Buffer

This protocol describes a rapid and environmentally friendly method for the N-acylation of anilines and other amines in an aqueous phosphate buffer.[1] This method avoids the use of hazardous organic solvents and provides high yields in a short reaction time.

Materials:

  • Substituted aniline or amine (1 mmol)

  • Chloroacetyl chloride (1.2 mmol)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Propylene oxide (optional, as an HCl scavenger)[2]

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.2 mmol) dropwise to the stirring solution. If the amine is sensitive to acidic conditions, propylene oxide can be added as a neutral HCl scavenger.[2]

  • Continue stirring at room temperature for 15-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion of the reaction, the solid product precipitates out of the solution.

  • Collect the product by filtration and wash with cold water.

  • Dry the product to obtain the pure N-chloroacetylated compound. Further purification by recrystallization from ethanol can be performed if necessary.[7]

Protocol 2: N-Acylation of Aryl Amines using DBU in an Organic Solvent

This protocol is suitable for the N-acylation of aryl amines, including those with electron-withdrawing groups, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in tetrahydrofuran (THF).[4][5]

Materials:

  • Substituted aryl amine (6 mmol)

  • Chloroacetyl chloride (6.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Round-bottom flask (50 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

Procedure:

  • Dissolve the substituted aryl amine (6 mmol) in THF (5 mL) in a 50 mL round-bottom flask.

  • Add DBU (1.2 mmol) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, ensuring the temperature does not exceed 5°C.[4]

  • After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC.[4]

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the precipitate and wash it with water.

  • Dry the solid and recrystallize from ethanol to obtain the pure product.[4]

Protocol 3: Chemoselective N-Acylation of Amino Alcohols

This protocol allows for the selective N-acylation of amino alcohols in the presence of a hydroxyl group, leveraging the higher nucleophilicity of the amine in an aqueous phosphate buffer.[2][6]

Materials:

  • Amino alcohol (1 mmol)

  • Chloroacetyl chloride (1.1 mmol)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amino alcohol (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 20 minutes.

  • The product can be isolated by simple filtration if it precipitates or by extraction with an organic solvent like ethyl acetate if it is soluble in the aqueous medium.

  • The organic extracts are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the N-chloroacetylated amino alcohol.[8]

Visualizations

Experimental Workflow for N-Acylation with Chloroacetyl Chloride

experimental_workflow reactant_prep Reactant Preparation reaction_setup Reaction Setup reactant_prep->reaction_setup Dissolve amine in solvent/buffer reaction N-Acylation Reaction reaction_setup->reaction Add Chloroacetyl Chloride (dropwise) workup Aqueous Workup/ Precipitation reaction->workup Monitor by TLC purification Purification workup->purification Filtration or Extraction product Final Product purification->product Recrystallization or Chromatography

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial and antifungal properties.[1] Their structural versatility allows for the synthesis of diverse analogues with enhanced efficacy against various pathogens.[1] This document provides detailed application notes and standardized protocols for the screening of acetamide derivatives to evaluate their potential as antimicrobial and antifungal agents. The methodologies outlined here are based on established and widely used assays to ensure reproducibility and comparability of results.

Data Presentation: Summary of Antimicrobial and Antifungal Activities

The following tables summarize the quantitative data from various studies on the antimicrobial and antifungal activities of different acetamide derivatives.

Table 1: Antibacterial Activity of Acetamide Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativePseudomonas aeruginosaEscherichia coliStaphylococcus aureusBacillus subtilisReference
Benzimidazole-based acetamides (2b-2g)125---[2]
2-Mercaptobenzothiazole acetamide (2b)-MIC close to levofloxacinMIC close to levofloxacinMIC lower than levofloxacin[3]
2-Mercaptobenzothiazole acetamide (2i)-MIC close to levofloxacinMIC close to levofloxacinMIC equal to levofloxacin[3]
Aminopyridine/Piperidine acetamides (22, 24)-6.0 - 8.4 mm inhibition zone at 12.5 µg/mL--[4]
Benzothiazole acetamide (BTC-j)6.253.12512.56.25[5]
p-Acetamide-[6]

Note: "-" indicates data not available in the cited sources. "✓" indicates reported activity without specific MIC values in the abstract.

Table 2: Antifungal Activity of Acetamide Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeCandida kruseiFusarium solaniCandida albicansAspergillus nigerReference
Benzimidazole-based acetamides (2p, 2s, 2t, 2u)125---[2]
Benzimidazole-based acetamides (2s, 2u)-125--[2]
N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide (5d)--0.224 mg/mL-[7][8]
N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide (2b)---0.190 mg/mL[7][8]
2-(2-oxo-morpholin-3-yl)-acetamide derivativesFungicidal activity-Fungicidal activityAntifungal activity[9]

Experimental Protocols

Agar Well Diffusion Assay

This method is a preliminary screening technique to assess the antimicrobial activity of the synthesized acetamide derivatives.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Test acetamide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (e.g., Levofloxacin, Ciprofloxacin)

  • Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Protocol:

  • Prepare MHA plates and allow them to solidify under sterile conditions.

  • Inoculate the MHA plates uniformly with the test bacterial culture using a sterile swab.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.[10]

  • Carefully add a specific volume (e.g., 100 µL) of the dissolved acetamide derivative at a known concentration into each well.[10]

  • Place a standard antibiotic disc as a positive control.

  • Add the solvent (e.g., DMSO) in one well as a negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Test acetamide derivatives

  • Standard antimicrobial agents (e.g., Streptomycin, Ketoconazole)

  • Bacterial or fungal cultures adjusted to 0.5 McFarland standard and then diluted to the final inoculum concentration.

  • Multichannel micropipette

  • Incubator

  • Plate reader (optional, for turbidity measurement)

Protocol:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the stock solution of the acetamide derivative to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.[11]

  • Prepare a microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the acetamide derivative at which there is no visible growth (no turbidity) compared to the positive control.[11]

Visualizations

Experimental_Workflow_for_Antimicrobial_Screening cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_advanced Advanced Characterization cluster_data Data Analysis & Interpretation synthesis Synthesis of Acetamide Derivatives dissolution Dissolution in Appropriate Solvent (e.g., DMSO) synthesis->dissolution agar_well Agar Well Diffusion Assay dissolution->agar_well Test Compounds mic Broth Microdilution Assay (MIC Determination) agar_well->mic Active Compounds antibiofilm Antibiofilm Activity Assay mic->antibiofilm Potent Compounds mechanism Mechanism of Action Studies (e.g., Molecular Docking) mic->mechanism data_analysis Data Collection & Analysis antibiofilm->data_analysis mechanism->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for antimicrobial screening of acetamide derivatives.

Signaling_Pathway_Hypothesis cluster_compound Acetamide Derivative cluster_target Potential Bacterial Targets cluster_effect Cellular Effects cluster_outcome Outcome compound Acetamide Derivative dna_gyrase DNA Gyrase compound->dna_gyrase kinases Bacterial Kinases compound->kinases enzymes Other Essential Proteins/Enzymes compound->enzymes dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep Inhibition signal_trans Disruption of Signal Transduction kinases->signal_trans Inhibition protein_integrity Loss of Protein Structural Integrity enzymes->protein_integrity Disruption cell_death Bacterial Cell Death or Growth Inhibition dna_rep->cell_death signal_trans->cell_death protein_integrity->cell_death

Caption: Hypothesized mechanism of action for acetamide derivatives.

Mechanism of Action Insights

While the precise mechanisms of action for all acetamide derivatives are not fully elucidated, some studies suggest potential targets. Molecular docking studies on 2-mercaptobenzothiazole acetamide derivatives have indicated that they may inhibit bacterial kinases and DNA gyrases.[3][13] DNA gyrase is a crucial enzyme in bacterial DNA replication, and its inhibition leads to cell death. Another proposed mechanism involves the ability of acetamide and its analogues to interact with and disrupt the structural integrity of essential proteins and enzymes within the microbial cell.[1] Further research, including molecular docking and enzymatic assays, is necessary to fully understand the structure-activity relationships and specific molecular targets of these promising compounds.

References

Application Notes and Protocols for Molecular Docking Simulation of 2-chloro-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting molecular docking simulations of 2-chloro-N-(pyridin-3-yl)acetamide with potential protein targets. These protocols are designed to be adaptable for various research applications, from initial screening to lead optimization in the drug discovery process.

Introduction

This compound is a small molecule with potential therapeutic applications. Its derivatives have been explored for a range of biological activities, including antiviral, anticonvulsant, and anti-inflammatory effects. The presence of the chloroacetamide group, a known reactive electrophile, suggests the possibility of covalent interactions with target proteins, particularly with cysteine residues. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a protein target at the atomic level. This information is invaluable for understanding potential mechanisms of action and for the rational design of more potent and selective drug candidates.

While direct molecular docking studies on this compound are not extensively published, research on structurally similar compounds provides insights into its potential biological targets. For instance, derivatives of the related compound 2-chloro-N-(pyridin-4-yl)acetamide have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. Furthermore, other acetamide derivatives have shown potential as anticonvulsants and inhibitors of interleukin production. A study on a structurally related imidazopyridine derivative, Alpidem, involved molecular docking with enzymes associated with Alzheimer's disease, such as acetylcholinesterase (PDB ID: 4BDT) and beta-secretase 1 (PDB ID: 2Z5X)[1][2].

Potential Protein Targets and Signaling Pathways

Based on the known activities of related compounds, several protein classes emerge as potential targets for this compound. The following table summarizes these potential targets and their relevance.

Target ClassSpecific Examples (PDB ID)Rationale for TargetingAssociated Signaling Pathway(s)
Reverse Transcriptases HIV-1 Reverse Transcriptase (e.g., 3V4I)Derivatives of similar compounds show NNRTI activity.[3]HIV replication pathway
Ion Channels / Receptors GABA-A Receptor (e.g., 6HUP)Acetamide derivatives have shown anticonvulsant properties.GABAergic neurotransmission
Enzymes in Neurodegenerative Diseases Acetylcholinesterase (4BDT), Beta-secretase 1 (2Z5X)A related imidazopyridine derivative was docked against these targets.[1][2]Cholinergic signaling, Amyloid precursor protein processing
Kinases Various (e.g., EGFR, VEGFR)The pyridine and acetamide moieties are common scaffolds in kinase inhibitors.[4]Multiple cancer-related signaling pathways (e.g., MAPK, PI3K-Akt)
Cysteine-reactive proteins RNF4, RNF114The chloroacetamide group can covalently bind to cysteine residues.[5]Ubiquitination and protein degradation pathways

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking simulation. This protocol is generalized and can be adapted for various software packages (e.g., AutoDock, GOLD, Glide). Here, we will reference steps common to many docking platforms.

I. Preparation of the Target Protein
  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Protein Clean-up:

    • Remove water molecules, ions, and any co-crystallized ligands or small molecules from the PDB file.[6] The presence of water can sometimes be important for mediating interactions, so this step should be considered based on the specific binding site.[6]

    • Check for and repair any missing atoms or residues using software like Swiss-PdbViewer or the protein preparation wizard in Schrödinger Maestro.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

    • Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).

    • Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM).

II. Preparation of the Ligand: this compound
  • Ligand Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation.

  • Ligand Optimization and Charge Assignment:

    • Perform a geometry optimization of the 3D structure using a quantum mechanical method (e.g., DFT with B3LYP functional and a suitable basis set) or a molecular mechanics force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Define Torsional Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

III. Molecular Docking Simulation
  • Define the Binding Site (Grid Box Generation):

    • Define a 3D grid box that encompasses the active site of the target protein.

    • If a co-crystallized ligand was present, center the grid box on the position of this ligand.

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Select Docking Algorithm and Parameters:

    • Choose a suitable search algorithm to explore the conformational space of the ligand within the binding site. Common algorithms include Genetic Algorithms (GA), Lamarckian Genetic Algorithms (LGA), and Monte Carlo methods.[7][8]

    • Set the parameters for the chosen algorithm, such as the number of docking runs, population size, and the maximum number of energy evaluations.[6] For a Lamarckian genetic algorithm, parameters such as population size (e.g., 150), mutation rate (e.g., 0.02), and crossover rate (e.g., 0.8) can be set.[6]

  • Run the Docking Simulation: Execute the docking calculation. The software will generate a series of possible binding poses for the ligand, each with an associated docking score.

IV. Post-Docking Analysis
  • Analyze Docking Poses and Scores:

    • The docking results will be ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

    • Cluster the resulting poses based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

  • Visualize and Interpret Interactions:

    • Use molecular visualization software (e.g., PyMOL, VMD, Discovery Studio) to analyze the top-ranked docking poses.

    • Identify key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds with cysteine residues.

    • Compare the predicted binding mode with that of any known inhibitors or the co-crystallized ligand if available.

Data Presentation

The quantitative results of the molecular docking simulation should be summarized in a clear and concise table.

Target Protein (PDB ID)Docking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting ResiduesType of Interactions
Example: HIV-1 RT (3V4I)-8.50.5Lys101, Tyr181, Tyr188Hydrogen bonds, Hydrophobic
Example: AChE (4BDT)-9.20.15Trp84, Tyr334, Phe330Pi-pi stacking, Hydrogen bond
Example: RNF4 (N/A)-7.91.2Cys138 (covalent), Leu140Covalent, Hydrophobic

Visualizations

Molecular Docking Workflow

PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligand 3. Prepare Ligand (2D to 3D, optimize geometry, assign charges) Docking 5. Run Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 6. Analyze Results (Binding energy, poses) Docking->Analysis Visualization 7. Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Analysis->Visualization Conclusion 8. Draw Conclusions (Hypothesize mechanism, guide further experiments) Visualization->Conclusion

Caption: A generalized workflow for molecular docking simulations.

Potential Signaling Pathway Involvement: Kinase Inhibition

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Ligand This compound Ligand->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Potential inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Purification of 2-chloro-N-(pyridin-3-yl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide to the purification of 2-chloro-N-(pyridin-3-yl)acetamide using the recrystallization technique. This compound is a valuable intermediate in pharmaceutical and agrochemical research. Achieving high purity is critical for its use in subsequent synthetic steps and for ensuring the reliability of biological screening data. Recrystallization is a robust and scalable method for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

This document outlines the principles of solvent selection, provides a detailed experimental protocol for recrystallization, and presents data in a structured format for researchers, scientists, and drug development professionals.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solid compounds in a given solvent increases with temperature. In an ideal recrystallization process, the crude solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are either present in smaller quantities or have different solubility characteristics, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.

Solvent Selection for Recrystallization

The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the target compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • The solvent should be non-toxic, inexpensive, and non-flammable, if possible.

Based on the purification of analogous compounds, such as 2-chloro-N-(pyridin-2-yl)acetamide where acetonitrile was used successfully, and other N-substituted chloroacetamides where ethanol was employed, a range of solvents with varying polarities should be screened.

Recommended Solvents for Screening

A systematic approach to solvent selection involves testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

Table 1: Candidate Solvents for Recrystallization Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Suitable for polar compounds.
Ethanol (95%)5.278A common and effective solvent for a wide range of organic compounds.
Methanol6.665Similar to ethanol but with higher polarity.
Acetonitrile6.282Has been shown to be effective for the isomeric 2-chloro-N-(pyridin-2-yl)acetamide.
Isopropanol4.382A less polar alcohol alternative.
Ethyl Acetate4.477A moderately polar solvent.
Toluene2.4111A non-polar aromatic solvent.
Heptane0.198A non-polar solvent, often used in co-solvent systems.
Solvent Miscibility for Co-Solvent Systems

In cases where a single solvent does not provide the desired solubility profile, a co-solvent (or mixed solvent) system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble.

Table 2: Potential Co-Solvent Systems

Good SolventPoor Solvent
EthanolWater
MethanolWater
AcetoneWater
Ethyl AcetateHeptane
TolueneHeptane

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 95% ethanol) to the flask, just enough to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise and with continued heating until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a well-ventilated area, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

Expected Results

The success of the recrystallization can be evaluated by the yield, appearance, and melting point of the purified product.

Table 3: Hypothetical Recrystallization Outcome

ParameterCrude ProductPurified Product
Appearance Off-white to tan powderWhite crystalline solid
Yield (%) N/A70-90% (typical)
Melting Point (°C) Broad range (e.g., 115-120 °C)Sharp range (e.g., 122-124 °C)
Purity (by HPLC) ~95%>99%

Note: The melting point and purity values are illustrative and should be determined experimentally.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the solvent selection process and the experimental protocol for recrystallization.

Solvent_Selection_Workflow start Start: Crude this compound solubility_test Perform Small-Scale Solubility Tests (e.g., Ethanol, Acetonitrile, Water) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent (Try another) dissolves_cold->unsuitable Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes dissolves_hot->unsuitable No suitable_solvent Suitable Solvent Identified forms_crystals->suitable_solvent Yes co_solvent Consider Co-Solvent System forms_crystals->co_solvent No unsuitable->solubility_test co_solvent->solubility_test

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Recrystallization_Protocol start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (if needed) dissolve->hot_filtration cool 3. Cool to Room Temperature, then Ice Bath hot_filtration->cool Yes/No impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed filter 4. Vacuum Filter to Collect Crystals cool->filter wash 5. Wash with Cold Solvent filter->wash mother_liquor Soluble Impurities in Mother Liquor filter->mother_liquor dry 6. Dry the Purified Crystals wash->dry end End: Pure Product dry->end

Caption: Step-by-step experimental workflow for the recrystallization process.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, avoiding inhalation of vapors and contact with skin.

  • When heating flammable solvents, use a heating mantle or steam bath and ensure there are no open flames nearby.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.

Troubleshooting

ProblemPossible CauseSolution
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Use a lower-boiling solvent. / Add a small amount of additional hot solvent and reheat to dissolve the oil, then cool slowly. / Induce crystallization by scratching the inside of the flask or adding a seed crystal.
No crystals form on cooling Too much solvent was used. / The solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution and cool again. / Scratch the inside of the flask with a glass rod at the liquid-air interface. / Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization.Use less solvent for dissolution. / Ensure the filtration apparatus is pre-heated. / Allow for a longer cooling period in the ice bath.
Product is still impure after recrystallization The chosen solvent is not effective at separating the impurities. / The cooling process was too rapid, trapping impurities.Screen for a different recrystallization solvent. / Allow the solution to cool more slowly.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-chloro-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions using 2-chloro-N-(pyridin-3-yl)acetamide. This versatile reagent serves as a key building block in the synthesis of a wide array of substituted acetamide derivatives with significant potential in medicinal chemistry and drug development. The protocols outlined herein are designed to be adaptable for various nucleophiles, enabling the generation of diverse compound libraries for screening and lead optimization.

Introduction

This compound is a bifunctional molecule featuring a reactive electrophilic chloroacetyl group and a pyridinyl moiety. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, facilitating the displacement of the chloride leaving group. This reactivity is the basis for its utility as a scaffold in the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents. The pyridine ring itself is a common motif in many pharmaceuticals, and its presence can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

General Reaction Scheme

The fundamental reaction involves the substitution of the chlorine atom on the acetyl group by a nucleophile (Nu-). This reaction typically proceeds via an SN2 mechanism.

Nucleophilic_Substitution reactant This compound C₇H₇ClN₂O product 2-substituted-N-(pyridin-3-yl)acetamide C₇H₈N₂O-Nu reactant->product + Nucleophile, Base nucleophile Nucleophile Nu-H hcl HCl base Base

Caption: General workflow for nucleophilic substitution.

Synthesis of this compound

A reliable method for the synthesis of the starting material, this compound, is crucial. The following protocol is adapted from the synthesis of the isomeric 2-chloro-N-(pyridin-2-yl)acetamide and is expected to provide good yields.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-aminopyridine (5.0 g, 53.1 mmol) in 50 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (4.6 mL, 58.4 mmol, 1.1 eq.) dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL).

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Expected Data:

ParameterValue
Molecular FormulaC₇H₇ClN₂O
Molecular Weight170.60 g/mol
AppearanceOff-white to pale yellow solid

Nucleophilic Substitution Protocols

The following protocols provide generalized methods for the reaction of this compound with common classes of nucleophiles. Researchers should optimize reaction conditions for their specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol is adapted from the synthesis of novel anticancer agents and is suitable for a wide range of primary and secondary amines.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 g, 5.86 mmol) in 20 mL of a suitable solvent (e.g., DMF, acetonitrile, or ethanol), add the amine nucleophile (1.2 eq., 7.03 mmol) and a base such as triethylamine or potassium carbonate (1.5 eq., 8.79 mmol).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold solvent.

    • If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Representative Amine Nucleophiles (Hypothetical):

NucleophileProductReaction Time (h)Temperature (°C)Yield (%)
Piperidine2-(piperidin-1-yl)-N-(pyridin-3-yl)acetamide66085
Morpholine2-morpholino-N-(pyridin-3-yl)acetamide86082
Aniline2-(phenylamino)-N-(pyridin-3-yl)acetamide128075
Protocol 2: Reaction with Thiol Nucleophiles

This protocol is based on the general reactivity of chloroacetamides with thiol-containing compounds.

Experimental Protocol:

  • Reaction Setup: In a flask, dissolve the thiol nucleophile (1.1 eq., 6.45 mmol) in a suitable solvent such as ethanol or DMF. Add a base like sodium ethoxide or potassium carbonate (1.2 eq., 7.03 mmol) and stir for 15 minutes to form the thiolate.

  • Addition of Electrophile: Add a solution of this compound (1.0 g, 5.86 mmol) in the same solvent to the thiolate solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as indicated by TLC.

  • Workup:

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Quantitative Data for Representative Thiol Nucleophiles (Hypothetical):

NucleophileProductReaction Time (h)Temperature (°C)Yield (%)
Thiophenol2-(phenylthio)-N-(pyridin-3-yl)acetamide4RT90
Benzyl mercaptan2-(benzylthio)-N-(pyridin-3-yl)acetamide3RT92
Cysteine ethyl ester2-((2-amino-3-ethoxy-3-oxopropyl)thio)-N-(pyridin-3-yl)acetamide64078
Protocol 3: Reaction with Phenol Nucleophiles

This protocol is adapted from general procedures for the synthesis of phenoxy acetamide derivatives.

Experimental Protocol:

  • Reaction Setup: In a suitable solvent like acetone or DMF, stir a mixture of the phenol nucleophile (1.1 eq., 6.45 mmol) and a base such as potassium carbonate or sodium hydride (1.2 eq., 7.03 mmol) for 30 minutes at room temperature to form the phenoxide.

  • Addition of Electrophile: Add this compound (1.0 g, 5.86 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Workup:

    • After completion, cool the reaction and filter off any inorganic salts.

    • Concentrate the filtrate and dissolve the residue in an organic solvent.

    • Wash with water and brine, then dry and evaporate the solvent.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.

Quantitative Data for Representative Phenol Nucleophiles (Hypothetical):

NucleophileProductReaction Time (h)Temperature (°C)Yield (%)
Phenol2-phenoxy-N-(pyridin-3-yl)acetamide128070
p-Cresol2-(p-tolyloxy)-N-(pyridin-3-yl)acetamide108075
4-Chlorophenol2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide128068

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-substituted-N-(pyridin-3-yl)acetamides.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve this compound in solvent B 2. Add nucleophile and base A->B C 3. Heat and stir for required time B->C D 4. Cool reaction mixture C->D E 5. Quench/Neutralize D->E F 6. Extraction with organic solvent E->F G 7. Wash and dry organic layer F->G H 8. Concentrate under reduced pressure G->H I 9. Column chromatography or Recrystallization H->I J 10. Characterization (NMR, MS, etc.) I->J

Caption: A typical experimental workflow.

Applications in Drug Discovery

Derivatives of this compound have shown promise in the development of new therapeutic agents. For instance, novel 2-chloro-N-(aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, with some compounds showing significant cytotoxicity.[1] This highlights the potential of using this compound as a starting material for the generation of libraries of compounds for anticancer drug discovery. Furthermore, the broader class of chloroacetamide derivatives is known to possess antimicrobial properties, suggesting another avenue for therapeutic development.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, especially for reactions sensitive to moisture.

    • Increase the reaction temperature or time, monitoring for decomposition.

    • Use a stronger base or a different solvent to improve solubility and reactivity.

  • Incomplete Reaction:

    • Verify the purity of the starting materials.

    • Increase the stoichiometry of the nucleophile or base.

  • Side Product Formation:

    • Lower the reaction temperature to improve selectivity.

    • Choose a more selective base.

    • Optimize the purification method to effectively separate the desired product.

References

Application Notes & Protocols: Synthesis of Thieno[2,3-b]pyridines from 2-Chloro-N-arylacetamide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery.[1] These compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] Notably, the thieno[2,3-b]pyridine scaffold is a core structural feature in several marketed drugs.[1] This document provides detailed protocols for the synthesis of substituted thieno[2,3-b]pyridines utilizing versatile 2-chloro-N-arylacetamide precursors, offering a practical guide for researchers in the field. The methodologies described herein are based on established and efficient synthetic routes.[1][3]

Synthetic Strategy Overview

The core synthetic strategy involves a multi-step process commencing with the preparation of 2-chloro-N-arylacetamides. These precursors then undergo reaction with a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile, leading to the formation of an S-alkylated intermediate. Subsequent base-catalyzed intramolecular cyclization of this intermediate affords the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold.[1][3] This approach allows for the generation of a diverse library of thieno[2,3-b]pyridine derivatives by varying the substituents on both the 2-chloro-N-arylacetamide and the pyridine precursors.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-arylacetamides (General Procedure)

This protocol outlines the synthesis of the key 2-chloro-N-arylacetamide precursors.

Materials:

  • Appropriate arylamine

  • 2-Chloroacetyl chloride

  • Suitable base (e.g., triethylamine, aqueous potassium hydroxide)

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)

Procedure:

  • Dissolve the arylamine in the chosen solvent.

  • Add the base to the solution.

  • Slowly add 2-chloroacetyl chloride to the reaction mixture, maintaining the temperature as needed.

  • Stir the reaction mixture at room temperature or reflux for the appropriate time until the reaction is complete (monitored by TLC).[4]

  • Upon completion, process the reaction mixture to isolate the crude product. This may involve pouring the mixture into water and filtering the resulting precipitate.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-chloro-N-arylacetamide.

Protocol 2: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides (General Procedure)

This protocol details the one-pot synthesis of the target thieno[2,3-b]pyridine derivatives from the 2-chloro-N-arylacetamide precursors.

Materials:

  • Substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • 2-Chloro-N-arylacetamide derivative

  • Base (e.g., sodium ethoxide, potassium carbonate, aqueous potassium hydroxide)[3][4][5]

  • Solvent (e.g., ethanol, DMF)[3][4]

Procedure:

  • To a solution of the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile in the chosen solvent, add the base.[4]

  • Add the corresponding 2-chloro-N-arylacetamide to the mixture.[4]

  • Stir the resulting mixture at room temperature for 30-40 minutes. An S-alkylated intermediate may precipitate during this time.[4]

  • Add another portion of the base to the reaction mixture.[4]

  • Heat the reaction mixture at reflux for 2 hours.[3]

  • After cooling, evaporate the solvent under reduced pressure.

  • Collect the solid residue and recrystallize it from a suitable solvent (e.g., DMF) to yield the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.[3]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of representative 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide derivatives.

Table 1: Synthesis of N-Arylthieno[2,3-b]pyridine-2-carboxamide Derivatives [3]

CompoundArRYield (%)Melting Point (°C)
4a p-tolylCH₃83249–251
4b p-tolylPh80>300

Reaction Conditions: Reflux in ethanol with sodium ethoxide for 2 hours.[3]

Visualizations

Experimental Workflow: Synthesis of Thieno[2,3-b]pyridines

G cluster_0 Precursor Synthesis cluster_1 Thieno[2,3-b]pyridine Formation Arylamine Arylamine 2-Chloro-N-arylacetamide 2-Chloro-N-arylacetamide Arylamine->2-Chloro-N-arylacetamide Base 2-Chloroacetyl_chloride 2-Chloroacetyl_chloride 2-Chloroacetyl_chloride->2-Chloro-N-arylacetamide Intermediate_3 S-Alkylated Intermediate 2-Chloro-N-arylacetamide->Intermediate_3 2-Thioxopyridine-3-carbonitrile 2-Thioxopyridine-3-carbonitrile 2-Thioxopyridine-3-carbonitrile->Intermediate_3 Base Thieno[2,3-b]pyridine 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide Intermediate_3->Thieno[2,3-b]pyridine Base, Heat

Caption: Synthetic workflow for thieno[2,3-b]pyridines.

Plausible Mechanism of Thieno[2,3-b]pyridine Formation

G Start Pyridinethione + 2-Chloro-N-arylacetamide S_Alkylation Nucleophilic Substitution (S-Alkylation) Start->S_Alkylation Intermediate S-Alkylated Intermediate S_Alkylation->Intermediate Cyclization Base-catalyzed Intramolecular Cyclization Intermediate->Cyclization Final_Product Thieno[2,3-b]pyridine Cyclization->Final_Product

Caption: Mechanism of thieno[2,3-b]pyridine ring formation.

Biological Significance and Drug Development Context

Thieno[2,3-b]pyridines are recognized for their potential as therapeutic agents, particularly in oncology.[6][7] Certain derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer and colorectal cancer.[5][7] The mechanism of action for some of these compounds involves the inhibition of crucial cellular targets like tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.[5][6] By inhibiting TDP1, these compounds can act as chemosensitizers, enhancing the efficacy of topoisomerase I inhibitors like topotecan.[5][6] This highlights the potential of thieno[2,3-b]pyridine derivatives in combination chemotherapy strategies to overcome drug resistance.[6] Furthermore, these compounds have been investigated for their effects on cell cycle progression, with some derivatives inducing G2/M arrest and apoptosis in cancer cells.[8] The diverse biological activities of this scaffold underscore its importance as a privileged structure in modern drug discovery.[1][9]

Potential Signaling Pathway Involvement

G Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine TDP1 TDP1 Inhibition Thieno[2,3-b]pyridine->TDP1 Cell_Cycle_Arrest G2/M Arrest Thieno[2,3-b]pyridine->Cell_Cycle_Arrest DNA_Damage Increased DNA Damage TDP1->DNA_Damage Enhances Topotecan Topotecan (TOP1 Inhibitor) Topotecan->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of anticancer action.

References

Application Notes and Protocols for Cytotoxicity (MTT) Assays of Novel 2-Chloro-N-Aryl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is particularly valuable in the initial screening phases of drug discovery to evaluate the cytotoxic potential of novel chemical entities.[2][3] 2-chloro-N-aryl acetamide derivatives represent a class of compounds that have demonstrated a range of biological activities, including potential anticancer and antimicrobial effects.[4][5][6][7][8] Therefore, a standardized and reliable method for evaluating their cytotoxicity is crucial for further development.

This document provides a detailed protocol for conducting an MTT assay to determine the cytotoxic effects of novel 2-chloro-N-aryl acetamide derivatives on various cell lines.

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1][3] In viable, metabolically active cells, this conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[1][3][9] The resulting formazan crystals are retained within the cells.[10][11] A solubilization agent, typically Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, is then added to dissolve these crystals, producing a colored solution.[9][10][11] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 550-600 nm) using a microplate reader.[1][10][11]

MTT_Principle cluster_cell Viable Cell cluster_well Assay Well Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Reduction Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization MTT_in Yellow MTT (Enters Cell) MTT_in->Mitochondria NAD(P)H-dependent oxidoreductases Purple_Solution Purple Solution Solubilization->Purple_Solution Dissolves Crystals Measurement Measure Absorbance (570 nm) Purple_Solution->Measurement

Caption: Principle of the MTT assay for measuring cell viability.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for performing the MTT assay on both adherent and suspension cell lines.

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., PANC-1, MCF-7, HepG2, HCT-116) or normal cell lines (e.g., MRC-5).[5][6]

  • Test Compounds: Novel 2-chloro-N-aryl acetamide derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS. The solution should be protected from light and filter-sterilized.[3][9]

  • Solubilization Solution:

    • DMSO[11]

    • Acidified Isopropanol (0.04 M HCl in isopropanol)

    • 10% SDS in 0.01 M HCl[9]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)[1]

    • Laminar flow hood

    • Microplate reader (ELISA reader) with filters for absorbance between 550 and 600 nm.[1]

    • 96-well flat-bottom tissue culture plates[1]

    • Multichannel pipette

    • Inverted microscope

Experimental Workflow Diagram

MTT_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells end End incubate1 2. Incubate (e.g., 24h) seed_cells->incubate1 add_compounds 3. Add Test Compounds (Varying concentrations) incubate1->add_compounds incubate2 4. Incubate (e.g., 24h, 48h, 72h) add_compounds->incubate2 add_mtt 5. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 add_solubilizer 7. Add Solubilization Solution (e.g., DMSO) incubate3->add_solubilizer incubate4 8. Incubate & Shake (e.g., 15 min to overnight) add_solubilizer->incubate4 read_absorbance 9. Read Absorbance (570 nm) incubate4->read_absorbance analyze_data 10. Data Analysis (Calculate % Viability & IC50) read_absorbance->analyze_data analyze_data->end

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Protocol for Adherent Cells
  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[1]

  • Compound Treatment: Prepare serial dilutions of the 2-chloro-N-aryl acetamide derivatives in culture medium. After incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells. Include wells for untreated cells (vehicle control) and medium-only (blank).

  • Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[1][9] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9]

  • Reading: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3][9]

Protocol for Suspension Cells
  • Cell Seeding: Count the cells and seed them into a 96-well plate at the optimal density in 100 µL of culture medium.

  • Compound Treatment: Immediately add the test compounds at various concentrations. Include vehicle and blank controls.

  • Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[9]

  • Pelleting and Solubilization: Centrifuge the plate (e.g., at 1000 x g for 5 minutes) to pellet the cells and formazan crystals.[9] Carefully aspirate the supernatant without disturbing the pellet.[9] Add 100-150 µL of solubilization solution to each well and pipette gently to dissolve the crystals.[9]

  • Reading: Measure the absorbance at 570 nm as described for adherent cells.

Data Presentation and Analysis

Proper analysis and presentation of data are critical for interpreting the cytotoxic effects of the test compounds.

Data Calculation
  • Background Subtraction: Calculate the average absorbance from the medium-only (blank) wells and subtract this value from all other absorbance readings.[12]

  • Percentage Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:[2]

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell viability by 50%. This value is a standard measure of a compound's cytotoxicity.

  • Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the corresponding percentage of cell viability on the y-axis.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or Microsoft Excel to calculate the IC₅₀ value from the curve.[13]

Example Data Table

The results should be summarized in a clear, tabular format for easy comparison of the cytotoxic activity of different derivatives across various cell lines.

Compound IDCell LineExposure Time (h)IC₅₀ (µM) ± SD
Derivative 1MCF-74815.2 ± 1.8
Derivative 1HepG24822.5 ± 2.1
Derivative 1PANC-1489.8 ± 1.1
Derivative 2MCF-74835.7 ± 3.5
Derivative 2HepG24841.2 ± 4.0
Derivative 2PANC-14828.4 ± 2.9
5-Fluorouracil (Std.)PANC-1485.1 ± 0.6

Potential Signaling Pathways

While the precise mechanism of cytotoxicity for novel 2-chloro-N-aryl acetamide derivatives requires further investigation, many cytotoxic agents used in cancer research ultimately induce apoptosis (programmed cell death). One of the major pathways is the intrinsic or mitochondrial pathway of apoptosis.

Apoptosis_Pathway Compound Cytotoxic Compound (e.g., 2-chloro-N-aryl acetamide) Stress Cellular Stress (e.g., DNA Damage) Compound->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Troubleshooting & Optimization

Identifying and minimizing side products in chloroacetylation of aminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloroacetylation of aminopyridines. Our goal is to help you identify and minimize the formation of common side products to improve the yield and purity of your target N-(pyridinyl)chloroacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the chloroacetylation of aminopyridines?

A1: The most frequently encountered side product is the N,N-bis(chloroacetyl)aminopyridine (diacylation product). This occurs when the initially formed mono-chloroacetylated product undergoes a second chloroacetylation. Another potential side product, particularly with N-substituted 2-aminopyridines, can be a heterocyclic betaine . Additionally, hydrolysis of chloroacetyl chloride to chloroacetic acid can occur if moisture is present in the reaction.

Q2: What is the primary cause of N,N-diacylation?

A2: The formation of the N,N-diacylation product is significantly influenced by the basicity of the reaction medium. The mono-chloroacetylated aminopyridine is more acidic than the starting aminopyridine. In the presence of a sufficiently strong base, it can be deprotonated to form an anion that readily reacts with another molecule of chloroacetyl chloride.

Q3: How does the choice of base affect the reaction outcome?

A3: The choice of base is critical in controlling the extent of diacylation. Stronger bases, such as triethylamine (TEA), are more likely to deprotonate the mono-acylated product, thus promoting the formation of the di-acylated side product.[1][2] Weaker bases, like pyridine, are generally preferred to minimize this side reaction as they are less capable of deprotonating the less basic amide proton.[1][2]

Q4: Can the reaction temperature influence the formation of side products?

A4: Yes, reaction temperature is a crucial parameter. Generally, conducting the reaction at lower temperatures (e.g., 0°C) helps to control the reaction rate and can reduce the formation of side products by minimizing secondary reactions.

Q5: What solvents are suitable for this reaction?

A5: Aprotic solvents are typically used for chloroacetylation to prevent reaction with the solvent. Common choices include acetonitrile, dichloromethane (DCM), chloroform, and dioxane. The choice of solvent can influence reaction rates and solubility of reactants and products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-chloroacetylated product. - Incomplete reaction. - Hydrolysis of chloroacetyl chloride. - Formation of N,N-diacylation side product.- Increase reaction time or slightly increase the equivalent of chloroacetyl chloride. - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use a weaker base (e.g., pyridine instead of triethylamine).[1][2] - Perform the reaction at a lower temperature (e.g., 0°C).
Significant amount of N,N-diacylation product observed. - Use of a strong base (e.g., triethylamine). - High reaction temperature. - Excess chloroacetyl chloride.- Switch to a weaker base like pyridine.[1][2] - Lower the reaction temperature to 0°C or below. - Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride and add it dropwise to the reaction mixture.
Presence of unreacted aminopyridine. - Insufficient chloroacetyl chloride. - Short reaction time. - Deactivation of chloroacetyl chloride due to moisture.- Increase the equivalents of chloroacetyl chloride slightly. - Extend the reaction time and monitor the reaction progress by TLC or HPLC. - Ensure anhydrous reaction conditions.
Formation of an unexpected, highly polar side product (especially with N-substituted 2-aminopyridines). - Formation of a heterocyclic betaine.- This side reaction is specific to certain substrates. Consider modifying the reaction conditions, such as the solvent or base, to favor the desired N-acylation. Purification by column chromatography may be necessary to isolate the desired product.
Difficult purification of the final product. - Presence of closely eluting impurities (e.g., di-acylation product). - Presence of acidic impurities like chloroacetic acid.- Optimize the reaction to minimize side product formation. - For purification, consider column chromatography with a suitable solvent system. - An aqueous work-up with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. Recrystallization can also be an effective purification method.[3]

Experimental Protocols

General Protocol for Chloroacetylation of Aminopyridines

This protocol is a general guideline and may require optimization for specific aminopyridine substrates.

Materials:

  • Aminopyridine (e.g., 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine)

  • Chloroacetyl chloride

  • Pyridine (as a base)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aminopyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.1 eq) to the stirred solution.

  • Add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Analytical Method: HPLC for Reaction Monitoring

A general reverse-phase HPLC method can be developed to monitor the progress of the reaction and the formation of impurities.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

The retention times will vary depending on the specific aminopyridine and its chloroacetylated derivatives. The expected elution order is typically the aminopyridine, followed by the more polar di-acylated product (if formed), and then the desired mono-acylated product.

Visualizing Reaction Pathways and Workflows

Chloroacetylation_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aminopyridine Aminopyridine ReactionMixture Reaction at 0°C in Anhydrous Solvent Aminopyridine->ReactionMixture ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ReactionMixture SideProduct N,N-bis(chloroacetyl)aminopyridine (Di-acylated) ChloroacetylChloride->SideProduct Base Base (e.g., Pyridine) Base->ReactionMixture DesiredProduct N-(pyridinyl)chloroacetamide (Mono-acylated) ReactionMixture->DesiredProduct Desired Pathway DesiredProduct->SideProduct Side Reaction (strong base, high temp)

Caption: General reaction scheme for the chloroacetylation of aminopyridines.

Troubleshooting_Workflow Start Low Yield or High Impurity? CheckDiacylation High Di-acylation? Start->CheckDiacylation Analyze Crude Mixture CheckUnreactedSM High Unreacted Starting Material? Start->CheckUnreactedSM Analyze Crude Mixture CheckDiacylation->CheckUnreactedSM No UseWeakerBase Use Weaker Base (e.g., Pyridine) CheckDiacylation->UseWeakerBase Yes IncreaseReagent Increase Chloroacetyl Chloride eq. CheckUnreactedSM->IncreaseReagent Yes OptimizePurification Optimize Purification (Chromatography/Recrystallization) CheckUnreactedSM->OptimizePurification No LowerTemp Lower Reaction Temperature (0°C) UseWeakerBase->LowerTemp ControlStoichiometry Control Stoichiometry (Dropwise Addition) LowerTemp->ControlStoichiometry ControlStoichiometry->OptimizePurification IncreaseTime Increase Reaction Time IncreaseReagent->IncreaseTime CheckAnhydrous Ensure Anhydrous Conditions IncreaseTime->CheckAnhydrous CheckAnhydrous->OptimizePurification

Caption: Troubleshooting workflow for chloroacetylation of aminopyridines.

References

Technical Support Center: Purification of 2-chloro-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-chloro-N-(pyridin-3-yl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during aqueous workup. - Suboptimal recrystallization conditions (e.g., wrong solvent, rapid cooling). - Adherence of product to filtration apparatus.- Monitor reaction progress by TLC to ensure completion. - Minimize the volume of aqueous washes. - Perform solvent screening for recrystallization to find a system with high recovery. - Ensure slow cooling during recrystallization to maximize crystal formation. - Carefully scrape all product from the filter paper and funnel.
Product is an Oil or Fails to Crystallize - Presence of significant impurities depressing the melting point. - Supersaturation of the recrystallization solution. - Insufficient cooling.- Wash the crude product with a non-polar solvent like hexanes to remove non-polar impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Cool the solution in an ice bath or refrigerate for an extended period. - If recrystallization fails, consider purification by column chromatography.
Discolored Product (e.g., Pink, Brown) - Presence of colored impurities from the starting materials or side reactions. - Thermal degradation of the product.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - Avoid excessive heating during the reaction and purification steps. - Recrystallize the product from a suitable solvent, such as acetonitrile or an ethanol/water mixture.[1]
Broad Melting Point Range - Presence of impurities.- Recrystallize the product until a sharp melting point is achieved. - If recrystallization is ineffective, purify by column chromatography.
Presence of Unreacted 3-Aminopyridine - Incomplete reaction. - Inefficient removal during workup.- Ensure the reaction goes to completion using TLC analysis. - During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the basic 3-aminopyridine.
Presence of Hydrolysis Byproduct (2-hydroxy-N-(pyridin-3-yl)acetamide) - Reaction of the product with water, especially under basic conditions during workup.[2]- Use anhydrous solvents and reagents for the reaction. - Minimize the duration of the basic wash during workup. - If the hydrolysis product is present, it can be challenging to remove by recrystallization alone. Column chromatography may be necessary.
Presence of Di-acylated Byproduct (N,N-bis(chloroacetyl)pyridin-3-amine) - Use of excess chloroacetyl chloride. - Reaction temperature is too high.- Use a stoichiometric or slight excess of chloroacetyl chloride. - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride. - This byproduct can often be removed by careful recrystallization, as it may have different solubility characteristics than the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include:

  • Unreacted 3-aminopyridine: The starting material for the reaction.

  • 2-hydroxy-N-(pyridin-3-yl)acetamide: The product of hydrolysis of the chloro group.

  • N,N-bis(chloroacetyl)pyridin-3-amine: A di-acylated byproduct that can form if an excess of chloroacetyl chloride is used or if the reaction temperature is not controlled.

  • Residual solvents: Solvents used in the reaction or workup.

Q2: How can I remove unreacted 3-aminopyridine from my crude product?

A2: Unreacted 3-aminopyridine is basic and can be effectively removed by washing the organic solution of your crude product with a dilute aqueous acid solution, such as 1 M hydrochloric acid. The 3-aminopyridine will be protonated and partition into the aqueous layer.

Q3: My product has a pinkish hue. How can I decolorize it?

A3: A pinkish color in the crude product is common and can often be removed by recrystallization.[3] For stubborn discoloration, you can treat a solution of the crude product in the recrystallization solvent with a small amount of activated charcoal, followed by hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: What is the best solvent for recrystallizing this compound?

A4: Acetonitrile and ethanol are commonly used and effective solvents for the recrystallization of 2-chloro-N-arylacetamides.[1][3] A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent or solvent system should dissolve the crude product when hot but have low solubility for the product when cold, while keeping impurities dissolved.

Q5: I am having trouble getting my product to crystallize. What should I do?

A5: If your product oils out or fails to crystallize, you can try the following:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent adjustment: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.

  • Concentration: If the solution is too dilute, you can evaporate some of the solvent and then attempt to cool and crystallize again.

  • Column chromatography: If all else fails, column chromatography is a reliable method for purifying non-crystalline or difficult-to-crystallize compounds.

Q6: How can I avoid the formation of the hydrolysis byproduct, 2-hydroxy-N-(pyridin-3-yl)acetamide?

A6: The chloroacetyl group is susceptible to hydrolysis, especially under basic conditions. To minimize the formation of the hydroxy byproduct:

  • Ensure that all glassware, solvents, and reagents are dry before starting the reaction.

  • During the aqueous workup, minimize the contact time with basic solutions (e.g., sodium bicarbonate or sodium hydroxide).

  • Perform the workup at a low temperature to reduce the rate of hydrolysis.

Experimental Protocols

General Synthesis of this compound

A synthesis of this compound has been reported with a yield of 83% and a melting point of 196-198 °C.[4]

Materials:

  • 3-Aminopyridine

  • Chloroacetyl chloride

  • Triethylamine

  • Dry dichloromethane

  • Aqueous sodium carbonate solution

Procedure:

  • In a flask, dissolve 3-aminopyridine and an equivalent amount of triethylamine in dry dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by adding aqueous sodium carbonate solution with shaking.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot acetonitrile or ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

MethodPurity of Starting MaterialTypical Purity of Final ProductAdvantagesDisadvantages
Single Solvent Recrystallization Crude95-98%Simple, cost-effectiveMay not remove all impurities, potential for product loss
Mixed Solvent Recrystallization Crude97-99%Can provide better purification than single solventMore complex to optimize solvent ratio
Column Chromatography Crude or partially purified>99%High purity achievable, good for removing closely related impuritiesMore time-consuming, requires more solvent, potential for product loss on the column

Visualizations

Purification_Workflow crude Crude Product (contains starting material, byproducts, etc.) wash Aqueous Workup (Acid/Base Washes) crude->wash Remove water-soluble impurities recrystallization Recrystallization (e.g., from Acetonitrile) wash->recrystallization Primary Purification chromatography Column Chromatography (if necessary) recrystallization->chromatography If impurities persist pure Pure Product (>98% purity) recrystallization->pure Final Product chromatography->pure High Purity Product

Caption: A general workflow for the purification of crude this compound.

Impurity_Formation cluster_reactants Reactants cluster_products Reaction Products 3-aminopyridine 3-aminopyridine desired_product This compound (Desired Product) 3-aminopyridine->desired_product diacylated N,N-bis(chloroacetyl)pyridin-3-amine (Di-acylated Byproduct) 3-aminopyridine->diacylated Excess Chloroacetyl Chloride chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->desired_product chloroacetyl_chloride->diacylated hydrolysis 2-hydroxy-N-(pyridin-3-yl)acetamide (Hydrolysis Product) desired_product->hydrolysis Water (during workup)

Caption: Potential pathways for the formation of common impurities during the synthesis.

References

Improving the purity of synthesized 2-chloro-N-(pyridin-3-yl)acetamide for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-chloro-N-(pyridin-3-yl)acetamide for reliable biological assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction.- Ensure slow, dropwise addition of chloroacetyl chloride to the solution of 3-aminopyridine at a low temperature (0-5 °C) to control the exothermic reaction.[1] - Allow the reaction to stir at room temperature for a sufficient duration (e.g., 2-4 hours) after the addition is complete to ensure maximum conversion. - Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride.
Loss of product during workup.- Ensure the pH of the aqueous solution is basic (pH 8-9) before extraction to minimize the solubility of the product in the aqueous layer. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
Product is an Oil or Gummy Solid Presence of impurities, such as unreacted starting materials or di-acylated byproducts.- Wash the crude product with a cold, non-polar solvent like hexane or diethyl ether to remove less polar impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Discolored Product (e.g., pink, brown) Formation of colored impurities due to air oxidation or side reactions.[2][3]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Treat a solution of the crude product with activated charcoal to adsorb colored impurities before recrystallization. Use with caution as it can also adsorb the desired product.
Incomplete Removal of Starting Materials Inefficient purification.- If recrystallization is ineffective, purify the product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Presence of Di-acylated Byproduct Use of excess chloroacetyl chloride or reaction conditions favoring di-acylation.- Use a stoichiometric amount or only a slight excess of chloroacetyl chloride. - Add the chloroacetyl chloride slowly to a well-stirred solution of 3-aminopyridine to avoid localized high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 3-aminopyridine: This can be removed by washing the organic extract with dilute acid (e.g., 1M HCl) during the workup. However, this may also lead to some product loss due to the basicity of the pyridine nitrogen in the product.

  • Unreacted chloroacetyl chloride: This is highly reactive and is typically quenched to chloroacetic acid during the aqueous workup.

  • Di-acylated byproduct (N,N-bis(chloroacetyl)-3-aminopyridine): This can form if an excess of chloroacetyl chloride is used or if the reaction temperature is too high. It is often more non-polar than the desired product and can be separated by column chromatography.

  • Polymeric materials: These can form from side reactions and are usually removed during filtration and recrystallization.

Q2: How can I improve the purity of my this compound for sensitive biological assays?

A2: For high-purity material required for biological assays, a multi-step purification approach is recommended:

  • Aqueous Workup: After the reaction, a thorough aqueous workup with a bicarbonate solution helps to remove acidic impurities.

  • Recrystallization: This is an effective first-pass purification step. Suitable solvents include acetonitrile, ethanol, or a mixture of ethanol and water.[2][3]

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is highly effective for removing closely related impurities.

  • Final Wash: A final wash of the purified solid with a cold, non-polar solvent can remove any residual trace impurities.

Q3: What is the impact of impurities on biological assay results?

A3: Impurities can have a significant impact on biological assays:

  • Unreacted starting materials can lead to false positives or negatives if they have their own biological activity.

  • Byproducts may have different or more potent biological activity than the desired compound, leading to misleading structure-activity relationship (SAR) data.

  • Residual solvents can be toxic to cells used in the assays.

  • Even small amounts of impurities can affect the measured potency (e.g., IC50) of your compound.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is adapted from standard procedures for the synthesis of related N-aryl acetamides.[2]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate) under an inert atmosphere. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq), dissolved in the same anhydrous solvent, dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted chloroacetyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocols
Method Protocol Expected Purity Improvement
Recrystallization 1. Dissolve the crude product in a minimum amount of a hot solvent (e.g., acetonitrile or ethanol).2. If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then hot-filter to remove the charcoal.3. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.4. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.Can increase purity from ~85% to >95% depending on the impurities.
Column Chromatography 1. Prepare a silica gel column in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).2. Dissolve the crude product in a minimum amount of the eluent and load it onto the column.3. Elute the column with the solvent system, gradually increasing the polarity if necessary.4. Collect fractions and analyze them by TLC to identify those containing the pure product.5. Combine the pure fractions and evaporate the solvent to yield the purified product.Can achieve >99% purity by effectively separating closely related impurities.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Starting Purity (Crude) Final Purity (by HPLC) Typical Yield Advantages Disadvantages
Single Recrystallization~85%95-98%70-85%Simple, fast, and cost-effective for removing bulk impurities.May not remove impurities with similar solubility. Potential for product loss in the mother liquor.
Column Chromatography~85%>99%50-70%Excellent for separating closely related impurities and achieving very high purity.More time-consuming, requires larger volumes of solvent, and can lead to lower yields.
Recrystallization followed by Column Chromatography~85%>99.5%40-60%Provides the highest possible purity, ideal for demanding biological assays.Most time-consuming and results in the lowest overall yield.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 3-Aminopyridine + Chloroacetyl Chloride reaction Acylation Reaction (0°C to RT) start->reaction Base (Et3N) DCM workup Aqueous Workup (NaHCO3) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., Acetonitrile) crude->recrystallization Initial Cleanup column Column Chromatography (Silica, Hex/EtOAc) recrystallization->column High Purity Needed pure High-Purity Product (>99%) recrystallization->pure Sufficiently Pure column->pure hplc HPLC pure->hplc nmr NMR pure->nmr ms MS pure->ms

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways targeted by this compound are not extensively documented, related N-aryl acetamide compounds have been investigated for their roles as inhibitors of various kinases. The following diagram illustrates a generic kinase signaling cascade that could be a potential target for such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Enters Nucleus & Phosphorylates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulates ligand Growth Factor ligand->receptor inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

Controlling exothermic reactions during the synthesis of N-pyridinyl acetamides

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of N-pyridinyl Acetamides

This guide provides troubleshooting advice and frequently asked questions (FAQs) for controlling exothermic reactions during the synthesis of N-pyridinyl acetamides. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the acylation of aminopyridines an exothermic reaction?

A1: The formation of an amide bond from an aminopyridine and an acylating agent (like acetic anhydride or acetyl chloride) is a thermodynamically favorable process that releases a significant amount of energy as heat. The reaction involves the formation of a stable amide bond and a leaving group, which is a highly exothermic step.

Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

A2: An uncontrolled exotherm can lead to several critical issues:

  • Thermal Runaway: A rapid increase in temperature that can cause the reaction to become uncontrollable, potentially leading to boiling of the solvent, pressure buildup, and equipment failure.

  • Side Product Formation: Higher temperatures can promote the formation of byproducts, such as N,N-diacetylated products or other impurities, which reduces the yield and purity of the desired N-pyridinyl acetamide.[1]

  • Reagent Decomposition: The desired product or starting materials may decompose at elevated temperatures.

  • Safety Hazards: Uncontrolled reactions pose significant safety risks in a laboratory setting.

Q3: What are the key parameters to control for a safe and effective reaction?

A3: The most critical parameters to control are:

  • Rate of Reagent Addition: Slow, controlled addition of the acylating agent is crucial.

  • Reaction Temperature: Maintaining a consistently low temperature is essential.

  • Efficient Stirring: Ensures even heat distribution and prevents localized "hot spots."

  • Solvent and Concentration: The choice of solvent and the concentration of reagents can significantly impact heat dissipation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid Temperature Spike During Acylating Agent Addition 1. Addition rate is too fast. 2. Inadequate cooling. 3. Poor stirring. 4. Reagent concentration is too high.1. Reduce Addition Rate: Add the acylating agent dropwise using an addition funnel. 2. Improve Cooling: Ensure the cooling bath (e.g., ice-water or ice-salt) is at the target temperature and the flask is adequately submerged. 3. Increase Stirring Speed: Use a magnetic stir bar or overhead stirrer appropriate for the reaction scale to ensure efficient mixing. 4. Dilute the Reaction: Use a larger volume of an appropriate solvent to help dissipate heat.
Low Yield of Desired Product 1. Side product formation due to high temperatures. 2. Incomplete reaction. 3. Water contamination.1. Maintain Low Temperature: Follow strict temperature control protocols throughout the addition and reaction time.[1] 2. Monitor Reaction Progress: Use TLC or other analytical methods to ensure the reaction has gone to completion before quenching.[2] 3. Use Dry Conditions: The reaction should be performed under anhydrous conditions, as water can react with the acylating agent.[3][4]
Formation of Impurities (e.g., Diacetylated Product) 1. Reaction temperature was too high. 2. Incorrect stoichiometry (excess acylating agent).1. Strict Temperature Control: Keep the reaction temperature at or below the recommended level for the specific protocol. 2. Precise Stoichiometry: Use a slight excess of the aminopyridine or a 1:1 molar ratio, and add the acylating agent slowly to prevent localized high concentrations.
Reaction Mixture Becomes Thick or Solidifies 1. Product is precipitating out of solution. 2. The concentration of reagents is too high.1. Add More Solvent: If the product is known to have low solubility in the chosen solvent, add more solvent to maintain a stirrable slurry. 2. Choose a Different Solvent: Consider a solvent in which the product is more soluble at the reaction temperature.

Quantitative Data and Reaction Parameters

The following table provides general guidelines for controlling the exotherm during the synthesis of N-pyridinyl acetamides. Optimal conditions may vary depending on the specific substrates and scale of the reaction.

ParameterRecommended RangeRationale
Reaction Temperature 0 °C to 5 °CMinimizes side reactions and allows for better control of the exotherm.
Acylating Agent Addition Time 30 - 60 minutesSlow addition is critical to allow for heat dissipation.
Solvent Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)Aprotic solvents that are generally unreactive with the reagents. Ensure they are anhydrous.[2][3][4]
Concentration 0.1 - 0.5 MMore dilute solutions provide a larger heat sink, making temperature control easier.
Stirring Speed 200 - 400 RPMVigorous stirring is necessary to prevent localized overheating.

Experimental Protocol: Synthesis of N-(pyridin-3-yl)acetamide

This protocol provides a detailed method for the synthesis of N-(pyridin-3-yl)acetamide with an emphasis on controlling the exothermic reaction.

Materials:

  • 3-Aminopyridine

  • Acetyl Chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Initial Mixture: To the flask, add 3-aminopyridine and anhydrous DCM. Begin stirring and cool the mixture to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine to the cooled solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[2]

  • Acylating Agent Preparation: In the addition funnel, prepare a solution of acetyl chloride in anhydrous DCM.

  • Controlled Addition: Add the acetyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.[2]

  • Quenching: Slowly add water to the reaction mixture to quench any remaining acetyl chloride.

  • Workup: Proceed with a standard aqueous workup and extraction to isolate the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-(pyridin-3-yl)acetamide.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup & Purification A 1. Assemble Dry Glassware under N2 B 2. Add 3-Aminopyridine & Anhydrous DCM A->B C 3. Add Triethylamine B->C D 4. Cool Flask to 0°C F 6. Add Acetyl Chloride Dropwise (Maintain T < 5°C) D->F E 5. Prepare Acetyl Chloride in DCM E->F G 7. Stir at 0°C for 1-2h (Monitor by TLC) F->G H 8. Quench with Water I 9. Aqueous Workup & Extraction H->I J 10. Purify Product I->J

Caption: Experimental workflow for controlled synthesis.

Troubleshooting_Exotherm Start Temperature Rises Above 5°C Action1 Immediately Stop Addition Start->Action1 Check1 Is Stirring Adequate? Action1->Check1 Action2 Increase Stirring Speed Check1->Action2 No Check2 Is Cooling Bath Effective? Check1->Check2 Yes Action2->Check2 Action3 Add More Ice/Salt to Bath Check2->Action3 No Resume Resume Slow Addition Once T is Stable Check2->Resume Yes Action3->Resume Halt If T still rises, halt reaction & re-evaluate scale/concentration Resume->Halt Problem Persists

Caption: Troubleshooting logic for temperature spikes.

References

Technical Support Center: 2-Chloro-N-(pyridin-3-yl)acetamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability and degradation issues associated with 2-chloro-N-(pyridin-3-yl)acetamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a decrease in the purity of my this compound sample over time. What are the likely causes?

A1: Degradation of this compound can be initiated by several factors, including hydrolysis, photolysis, and thermal stress. The α-chloro amide functionality is susceptible to nucleophilic attack, and the pyridine ring can influence its reactivity. To identify the specific cause, consider the storage conditions of your sample.

  • Hydrolysis: Exposure to moisture, acidic, or basic conditions can lead to the hydrolysis of the amide bond or the displacement of the chloride.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1][2][3]

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.

Troubleshooting:

  • Store the compound in a tightly sealed container in a cool, dark, and dry place.

  • Use an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

  • Perform a forced degradation study (see experimental protocols below) to identify the specific degradation pathways under different stress conditions.

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented, based on the reactivity of similar chloroacetamide compounds, the following are potential degradation products:

  • Hydrolysis Products:

    • Hydroxy-N-(pyridin-3-yl)acetamide: Formed by the nucleophilic substitution of the chloride ion by a hydroxide ion.

    • 3-Aminopyridine and Chloroacetic Acid: Resulting from the hydrolysis of the amide bond.

  • Photodegradation Products: Photolytic stress may lead to more complex transformations, including dechlorination and rearrangement reactions.

  • Thermal Degradation Products: High temperatures can lead to the formation of various volatile compounds through complex reaction pathways.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating analytical method is crucial for monitoring the purity of your compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

Troubleshooting an unstable baseline or new peaks in HPLC analysis:

  • Ensure the mobile phase is freshly prepared and degassed.

  • Check for column degradation.

  • Confirm the purity of your reference standard.

  • If new peaks appear, it is likely that your sample is degrading. A forced degradation study can help in identifying these new peaks.

Quantitative Data on Stability (Illustrative for Chloroacetamides)

Stress ConditionExpected StabilityPotential Degradation ProductsAnalytical Technique for Detection
Acidic Hydrolysis Labile3-Aminopyridine, Chloroacetic acid, Hydroxy-N-(pyridin-3-yl)acetamideHPLC, LC-MS
Basic Hydrolysis Very LabileHydroxy-N-(pyridin-3-yl)acetamide, 3-Aminopyridine, Chloroacetic acidHPLC, LC-MS
Oxidative Stress Potentially LabileN-oxides, hydroxylated pyridinesHPLC, LC-MS
Thermal Stress Degradation at elevated temperaturesComplex mixture of volatile and non-volatile compoundsGC-MS, LC-MS
Photostability Labile under UV lightDechlorinated products, rearranged isomersHPLC, LC-MS

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study for Stability-Indicating Method Development

This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating HPLC method.[4]

1. Acid Hydrolysis:

  • Dissolve 1 mg of this compound in 1 mL of methanol.
  • Add 1 mL of 1N HCl.
  • Heat the solution at 60°C for 24 hours.
  • Cool the solution, neutralize with 1N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 1 mg of this compound in 1 mL of methanol.
  • Add 1 mL of 1N NaOH.
  • Keep the solution at room temperature for 8 hours.
  • Neutralize with 1N HCl and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 1 mg of this compound in 1 mL of methanol.
  • Add 1 mL of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Dilute with mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place a known amount of the solid compound in a controlled temperature oven at 70°C for 48 hours.
  • Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (in a photostable solvent like acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3]
  • Analyze the sample by HPLC. A dark control sample should be stored under the same conditions but protected from light.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation: A standard HPLC system with a UV detector.

2. Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

3. Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point could be a gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 3.0).

4. Flow Rate: 1.0 mL/min.

5. Detection Wavelength: Determined by measuring the UV spectrum of the parent compound. A wavelength at the absorption maximum should be chosen.

6. Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability and degradation of this compound.

G cluster_0 Forced Degradation Workflow start This compound Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by HPLC/LC-MS stress->analysis identify Identify Degradation Products analysis->identify method_dev Develop Stability-Indicating Method identify->method_dev

Forced Degradation Study Workflow

G cluster_1 Potential Hydrolytic Degradation Pathways cluster_path1 Nucleophilic Substitution cluster_path2 Amide Bond Cleavage parent This compound prod1 Hydroxy-N-(pyridin-3-yl)acetamide parent->prod1 H2O / OH- prod2 3-Aminopyridine parent->prod2 H2O / H+ or OH- prod3 Chloroacetic Acid

Potential Hydrolytic Degradation Pathways

G cluster_2 Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC Chromatogram q1 Are system suitability parameters met? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reference standard pure? a1_yes->q2 check_system Check HPLC System: - Mobile phase - Column - Detector a1_no->check_system a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No conclusion Unexpected peaks are likely degradation products. Proceed with identification. a2_yes->conclusion check_standard Analyze a fresh, certified reference standard a2_no->check_standard

Troubleshooting Logic for HPLC Analysis

References

Troubleshooting low yields in multi-step synthesis involving 2-chloro-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low yields in syntheses involving 2-chloro-N-(pyridin-3-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields when synthesizing this compound?

A1: The most frequent causes of low yields are related to the reactivity of the starting materials and the reaction conditions. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture or wet solvents. Additionally, the byproduct, hydrochloric acid (HCl), can protonate the starting 3-aminopyridine, rendering it non-nucleophilic and halting the reaction. The use of a scavenger base and anhydrous conditions is critical.[1]

Q2: How can I determine if my starting materials are the source of the problem?

A2: Ensure the purity of your 3-aminopyridine and chloroacetyl chloride. 3-aminopyridine can degrade over time and should be a clean, crystalline solid. Chloroacetyl chloride should be a clear liquid; any discoloration may indicate decomposition. It is often best to use a freshly opened bottle or a recently distilled batch of chloroacetyl chloride for optimal results.

Q3: What are the optimal reaction conditions for the acylation of 3-aminopyridine?

A3: The reaction is typically performed at a low temperature (0–5°C) to control its exothermic nature.[1] Chloroacetyl chloride should be added dropwise to a solution of 3-aminopyridine in a dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane.[2][3] The presence of a tertiary amine base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction.[1]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is an indispensable technique for monitoring the reaction.[1][4] By spotting the reaction mixture alongside the starting materials, you can track the consumption of 3-aminopyridine and the formation of the new, typically less polar, product spot. This allows you to determine the reaction's endpoint and avoid unnecessarily long reaction times which can lead to side product formation.

Q5: What are the most likely side products, and how can they be minimized?

A5: A common side product is the N,N-diacylated aminopyridine. This occurs when a second molecule of chloroacetyl chloride reacts with the newly formed amide. To minimize this, use a slight excess of the aminopyridine relative to the chloroacetyl chloride and ensure slow, controlled addition of the acylating agent at low temperatures. Another potential issue is the hydrolysis of chloroacetyl chloride to chloroacetic acid, which can be prevented by using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem 1: Very little or no product is observed by TLC analysis, even after several hours.

  • Possible Cause A: Inactive Reagents. The chloroacetyl chloride may have hydrolyzed due to improper storage or the use of wet solvents. The 3-aminopyridine may be of poor quality.

  • Recommended Action: Use a fresh bottle of chloroacetyl chloride. Ensure your solvent is anhydrous. If the problem persists, consider purifying the 3-aminopyridine by recrystallization or sublimation.

  • Possible Cause B: Amine Protonation. The generated HCl has protonated the starting 3-aminopyridine, making it unreactive.

  • Recommended Action: Ensure at least one equivalent of a scavenger base (e.g., triethylamine) is present in the reaction mixture before adding chloroacetyl chloride. The base will neutralize the HCl as it forms.[1]

Problem 2: The reaction appears complete by TLC, but the isolated yield is very low.

  • Possible Cause A: Product Loss During Aqueous Workup. The product may have some solubility in the aqueous phase, especially if the pH is not optimal for extraction.

  • Recommended Action: During the workup, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extraction.[2] Perform multiple extractions (at least 3) with your organic solvent to ensure maximum recovery from the aqueous phase.

  • Possible Cause B: Product Loss During Purification. The chosen solvent for recrystallization may be too effective, keeping most of the product dissolved even at low temperatures.

  • Recommended Action: If using recrystallization, perform small-scale solubility tests to find an optimal solvent system where the product is soluble when hot but poorly soluble when cold. If a suitable solvent cannot be found, consider purifying the product using column chromatography.[1]

Problem 3: Multiple product spots are visible on the TLC plate.

  • Possible Cause: Formation of Side Products. This often indicates that the reaction temperature was too high or the chloroacetyl chloride was added too quickly, leading to side reactions like di-acylation.

  • Recommended Action: Maintain a low temperature (0-5°C) during the dropwise addition of chloroacetyl chloride. Dilute the reactants further to better manage the local concentration and heat generated.

Data Summary

Table 1: Troubleshooting Low Yields

Problem ObservedPossible CauseRecommended Action
No product formation by TLCInactive reagents or amine protonationUse fresh reagents, ensure anhydrous conditions, and add a scavenger base.
Low isolated yield after workupProduct loss during extraction or purificationOptimize pH for extraction and perform multiple extractions. Find a better solvent for recrystallization or use column chromatography.
Multiple spots on TLCSide product formation (e.g., di-acylation)Maintain low temperature, add chloroacetyl chloride slowly, and consider further dilution.

Table 2: Example Reaction Conditions for N-Acylation of Aminopyridines

ReactantAcylating AgentSolventBaseTemperatureReported YieldReference
2-AminopyridineChloroacetyl Chloride1,2-DichloroethaneNone (NaOH in workup)80°C (Microwave)97%[2][5]
4-AminopyridineChloroacetyl ChlorideDichloromethaneTriethylamine0°C to RTGood (unspecified)[1]
Various AminesChloroacetyl ChlorideTetrahydrofuran5% NaOH0°C to RTGood (unspecified)[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes. Ensure the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quenching: Cool the mixture back to 0°C and slowly add saturated aqueous sodium bicarbonate solution to quench any remaining chloroacetyl chloride and neutralize the triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Extract the combined aqueous layers one more time with DCM.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., acetonitrile or an ethanol/water mixture) or by flash column chromatography.[2][5]

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: 'SM' for starting material (3-aminopyridine), 'C' for co-spot, and 'R' for the reaction mixture.

  • Spotting: Dissolve a small amount of 3-aminopyridine in the reaction solvent to use as a standard. Using a capillary tube, spot the 'SM' lane. Spot the 'R' lane with the reaction mixture. For the 'C' lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 50% ethyl acetate in hexanes). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the 'R' lane and the appearance of a new spot indicates product formation.

Visualizations

SynthesisWorkflow Reactants 1. Reactants (3-Aminopyridine, Chloroacetyl Chloride, Base) Reaction 2. Reaction (Anhydrous DCM, 0°C -> RT) Reactants->Reaction Quench 3. Quenching (aq. NaHCO3) Reaction->Quench Extraction 4. Extraction (Separate Layers) Quench->Extraction Drying 5. Drying & Concentration (Na2SO4, Rotovap) Extraction->Drying Purification 6. Purification (Recrystallization or Chromatography) Drying->Purification Product Final Product (this compound) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Isolated Yield CheckTLC Check Reaction TLC: Complete Conversion? Start->CheckTLC NoConv Problem: Incomplete Reaction CheckTLC->NoConv No SideProducts Problem: Side Products on TLC CheckTLC->SideProducts Yes, but multiple spots GoodConv Problem: Loss During Isolation CheckTLC->GoodConv Yes, clean conversion Action_Reagents Action: - Verify reagent purity - Use fresh acyl chloride - Ensure anhydrous conditions - Check for scavenger base NoConv->Action_Reagents Action_Conditions Action: - Lower reaction temperature - Add acyl chloride slower - Use more dilute solution SideProducts->Action_Conditions Action_Workup Action: - Optimize workup pH - Perform multiple extractions - Find better recrystallization solvent - Consider chromatography GoodConv->Action_Workup

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction is stirred efficiently. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Degradation of starting material or product.The reaction of amines with acyl chlorides can be exothermic. Maintain a low temperature (0-5°C) during the addition of chloroacetyl chloride to control the reaction rate.[2]
Loss of product during workup.Ensure the pH is properly adjusted during the aqueous workup to prevent the product from dissolving in the aqueous layer. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Presence of Impurities Unreacted starting materials.Improve the efficiency of the reaction by ensuring proper stoichiometry and reaction time. Purify the crude product using recrystallization or column chromatography.[3]
Formation of side products.The primary amine can react with two molecules of the acyl chloride. To minimize this, add the chloroacetyl chloride dropwise to the solution of 3-aminopyridine.[3]
Reaction is Too Exothermic and Difficult to Control Rapid addition of chloroacetyl chloride.Add the chloroacetyl chloride slowly and dropwise to the reaction mixture, which should be kept in an ice bath to dissipate the heat generated.[2]
High concentration of reactants.Use a suitable solvent to dilute the reactants, which helps in managing the exothermicity of the reaction.[2]
Product is Oily and Does Not Solidify Presence of residual solvent or impurities.Ensure all solvent is removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify by column chromatography.
Difficulty in Purification by Recrystallization Inappropriate solvent choice.Screen a variety of solvents to find one in which the product is sparingly soluble at room temperature and highly soluble when heated. Acetonitrile has been reported to be an effective recrystallization solvent.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the acylation of 3-aminopyridine with chloroacetyl chloride.[2] This reaction involves the nucleophilic attack of the amino group of 3-aminopyridine on the carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond.[2]

Q2: What is the role of a base in this reaction?

A2: A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2] This is crucial because the HCl would otherwise protonate the starting 3-aminopyridine, rendering it unreactive.[2]

Q3: What solvents are suitable for this synthesis?

A3: Solvents that can dissolve the reactants and are inert to the reaction conditions are preferred. Dichloromethane, tetrahydrofuran (THF), and 1,2-dichloroethane are commonly used.[2][3][4]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Chloroacetyl chloride is highly reactive and corrosive, and 2-chloroacetamide derivatives can be toxic and skin sensitizers.[5][6] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] An emergency eyewash and shower should be readily accessible.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using various analytical techniques. Melting point determination is a quick and easy method to assess purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound.[3][4] Chromatographic techniques like TLC and High-Performance Liquid Chromatography (HPLC) are also valuable for purity assessment.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the acylation of 3-aminopyridine with chloroacetyl chloride.

Materials:

  • 3-Aminopyridine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Acetonitrile (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine in anhydrous dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from acetonitrile to yield this compound as a solid.[3][4]

Quantitative Data Summary

Compound Starting Material Reagent Yield Melting Point (°C) Reference
2-chloro-N-pyridin-2-ylacetamide2-AminopyridineChloroacetyl chloride97%110-115[3][4]
2-chloro-N-(p-tolyl)acetamidep-ToluidineChloroacetyl chloride89%197-199[7]
This compound3-AminopyridineChloroacetyl chloride83%196-198[8]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 3-aminopyridine and triethylamine in DCM cool Cool to 0-5 °C start->cool add Add chloroacetyl chloride dropwise cool->add react Stir at room temperature add->react quench Quench with water react->quench Reaction complete extract Extract with DCM quench->extract wash Wash with NaHCO3 (aq) and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from acetonitrile concentrate->recrystallize Crude product isolate Isolate pure product recrystallize->isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Degradation start->degradation loss_workup Loss during Workup start->loss_workup monitor_reaction Monitor with TLC, extend reaction time incomplete_reaction->monitor_reaction control_temp Maintain low temp. during addition degradation->control_temp optimize_workup Adjust pH, multiple extractions loss_workup->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Chloroacetamide Stability and Impurity Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the formation of impurities during the storage of chloroacetamides. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the storage of chloroacetamide compounds?

A1: The most prevalent impurities arise from degradation of the chloroacetamide molecule itself. Common degradation pathways include hydrolysis, photodegradation, and oxidative degradation.[1][2][3] Impurities stemming from the manufacturing process, such as ammonium chloride and monochloroacetic acid, may also be present.[4]

Q2: What are the primary factors that accelerate the degradation of chloroacetamides?

A2: Several factors can promote the degradation of chloroacetamides and the formation of impurities. These include:

  • Exposure to non-neutral pH: Chloroacetamides are generally more stable at a neutral pH.[5][6] Both acidic and basic conditions can catalyze hydrolysis, leading to the formation of various degradation products.[2][5][7]

  • Exposure to Light: Certain chloroacetamides are sensitive to light, particularly UV radiation, which can induce photodegradation.[3][8][9][10]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[2][11]

  • Presence of Moisture: As hydrolysis is a major degradation pathway, the presence of water or high humidity can lead to the formation of hydroxylated impurities.[12]

  • Incompatible Excipients: In formulated products, interactions with certain excipients can lead to degradation of the active chloroacetamide ingredient.[13][14][15]

Q3: How can I minimize the formation of impurities in my chloroacetamide samples during storage?

A3: To minimize impurity formation, it is crucial to control the storage environment. The following storage conditions are recommended:

  • Temperature: Store chloroacetamide compounds in a cool place, ideally below +30°C.[12] For solutions, storage at -20°C or -80°C can prevent inactivation.[16]

  • Light: Protect samples from direct sunlight and UV sources.[10][12] Amber vials or light-resistant containers are recommended.

  • Moisture: Store in a dry, well-ventilated area and ensure containers are tightly sealed to protect from moisture.[12][17]

  • pH: For solutions, maintaining a neutral pH can significantly slow the rate of hydrolysis.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC analysis after short-term storage. Hydrolysis: The sample may have been exposed to moisture or non-neutral pH.Ensure the sample is stored in a desiccated environment and that any solvents or buffers used are at a neutral pH. Re-evaluate the pH of the formulation.
Discoloration or change in physical appearance of the sample. Photodegradation: The sample may have been exposed to light.Store the sample in a light-protected container (e.g., amber vial) and in a dark location. Minimize exposure to light during handling.
Loss of potency or inconsistent results in biological assays. Degradation of the active compound: This could be due to a combination of factors including temperature, light, and moisture.Review and optimize storage conditions. Aliquot samples to avoid repeated freeze-thaw cycles for solutions.[16]
Formation of unexpected adducts or degradation products in a formulated product. Excipient Incompatibility: The chloroacetamide may be reacting with one or more excipients in the formulation.Conduct a systematic drug-excipient compatibility study using techniques like DSC, FT-IR, and HPLC to identify the incompatible excipient.[14][18][19]

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for the analysis of chloroacetamide impurities. Method optimization will be required for specific compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at neutral pH).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the parent chloroacetamide.

  • Sample Preparation: Dissolve a known concentration of the chloroacetamide sample in the initial mobile phase composition.

  • Analysis: Inject the sample and run the gradient program. Identify and quantify impurity peaks relative to the main peak. For structural elucidation of unknown impurities, techniques like LC-MS/MS or NMR are recommended.[20][21]

Protocol 2: Forced Degradation Study to Identify Potential Impurities

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate the chloroacetamide solution in 0.1 N HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate the chloroacetamide solution in 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the chloroacetamide solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose the chloroacetamide solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

  • Thermal Degradation: Expose the solid chloroacetamide to elevated temperatures (e.g., 80°C).

  • Analysis: Analyze the stressed samples by a suitable analytical method (e.g., HPLC, LC-MS) to identify and characterize the degradation products.

Data Presentation

Table 1: Hydrolysis Rates of Selected Dichloroacetamide Safeners under Different pH Conditions

CompoundConditionRate Constant (k)Half-life (t½)
BenoxacorpH 75.3 x 10⁻⁴ h⁻¹55.0 (±3.7) days
BenoxacorHigh pH (Lime-soda softening)-13 hours
AD-672.0 N HCl2.8 x 10⁻³ M⁻¹ h⁻¹-
Benoxacor2.0 N HCl0.46 M⁻¹ h⁻¹-
Furilazole2.0 N HCl--
Dichlormid2.0 N HClStable over 5 days-
Benoxacor0.5 N NaOH500 M⁻¹ h⁻¹-

Data compiled from references[7][22].

Visualizations

cluster_degradation Chloroacetamide Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_microbial Microbial Degradation Chloroacetamide Chloroacetamide Hydrolysis_Products Hydroxy-substituted derivatives, Amide cleavage products, Ether cleavage products Chloroacetamide->Hydrolysis_Products  H₂O, Acid/Base Photo_Products Dechlorination products, Hydroxylation products, Cyclization products Chloroacetamide->Photo_Products  Light (UV) Microbial_Products N/C-dealkylation products, Aromatic hydroxylation products Chloroacetamide->Microbial_Products  Microorganisms

Caption: Major degradation pathways for chloroacetamides.

cluster_workflow Troubleshooting Workflow for Impurity Formation Start Impurity Detected Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_pH Analyze pH of Solution/ Formulation Check_Storage->Check_pH Compliant Optimize_Storage Optimize Storage: Cool, Dark, Dry Check_Storage->Optimize_Storage Non-compliant Check_Excipients Excipient Compatibility Issue? Check_pH->Check_Excipients Neutral Adjust_pH Adjust pH to Neutral Check_pH->Adjust_pH Non-neutral Conduct_Compatibility Conduct Excipient Compatibility Studies Check_Excipients->Conduct_Compatibility Yes End Impurity Minimized Check_Excipients->End No Optimize_Storage->End Adjust_pH->End Conduct_Compatibility->End

Caption: Logical workflow for troubleshooting impurity formation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-Pyridinyl Acetamide Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of direct comparative studies on the biological activities of the simple, unsubstituted 2-, 3-, and 4-pyridinyl acetamide isomers. Research in this area has predominantly focused on the synthesis and evaluation of more complex derivatives, leveraging these pyridinyl acetamide scaffolds to develop compounds with a wide range of therapeutic and agrochemical applications. This guide, therefore, provides a comparative overview of the biological activities reported for derivatives of each isomer, highlighting the diverse potential of these core structures in medicinal chemistry and drug development.

While a quantitative head-to-head comparison of the parent isomers is not possible due to the lack of available data, a qualitative analysis of their derivatives offers valuable insights into how the isomeric position of the acetamide group influences the exploration of their biological potential. The positioning of the nitrogen atom in the pyridine ring relative to the acetamide substituent affects the molecule's electronic distribution, basicity, and steric properties, which in turn dictates its interaction with biological targets.

Comparison of Investigated Biological Activities of Pyridinyl Acetamide Derivatives

The following table summarizes the key biological activities that have been investigated for derivatives of each pyridinyl acetamide isomer. It is important to note that the specific activity is highly dependent on the nature and position of other substituents on the parent molecule.

Isomer PositionInvestigated Biological Activities of DerivativesKey Findings from Derivative Studies
2-Pyridinyl Acetamide Insecticidal, AntifungalDerivatives of 2-pyridinyl acetamide have been explored for their potential as insecticides. For instance, complex structures like 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide have shown significant insecticidal activity[1]. Additionally, certain N-pyridin-2-yl substituted acetamides have demonstrated notable antifungal properties[2].
3-Pyridinyl Acetamide Cytotoxic (Anticancer)A number of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, where the pyridinyl group is attached at the 3-position, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines[3][4].
4-Pyridinyl Acetamide Carbonic Anhydrase Inhibition, NeuroprotectiveDerivatives of 4-pyridinyl acetamide have been investigated as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes[5]. Furthermore, there is research into the potential of 4-aminopyridine derivatives, which share a structural similarity, for the treatment of neurodegenerative disorders.

Experimental Protocols: A General Approach

While specific experimental details vary between studies, a general workflow for the synthesis and biological evaluation of pyridinyl acetamide derivatives can be outlined.

General Synthesis of Pyridinyl Acetamide Derivatives

A common synthetic route involves the reaction of the corresponding aminopyridine (2-, 3-, or 4-aminopyridine) with an appropriately substituted acetyl chloride or carboxylic acid. The reaction conditions, such as solvent, temperature, and the use of a base, are optimized to achieve the desired product.

General Synthesis of Pyridinyl Acetamide Derivatives cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminopyridine Aminopyridine (2-, 3-, or 4-) Reaction Acylation Reaction (Solvent, Base, Temperature) Aminopyridine->Reaction AcidChloride Substituted Acetyl Chloride or Carboxylic Acid AcidChloride->Reaction Product Pyridinyl Acetamide Derivative Reaction->Product

Caption: General workflow for the synthesis of pyridinyl acetamide derivatives.

In Vitro Biological Activity Screening

The synthesized compounds are typically subjected to a battery of in vitro assays to determine their biological activity. The choice of assay depends on the therapeutic target of interest.

In Vitro Biological Screening Workflow cluster_compound Test Compound cluster_assays Biological Assays cluster_results Data Analysis Compound Pyridinyl Acetamide Derivative Assay1 Antimicrobial Assay (e.g., MIC determination) Compound->Assay1 Assay2 Cytotoxicity Assay (e.g., MTT assay on cancer cells) Compound->Assay2 Assay3 Enzyme Inhibition Assay (e.g., IC50 determination) Compound->Assay3 Data Determination of Biological Activity (e.g., MIC, IC50, LC50) Assay1->Data Assay2->Data Assay3->Data

Caption: A generalized workflow for the in vitro biological screening of pyridinyl acetamide derivatives.

Structure-Activity Relationship (SAR): A Theoretical Perspective

The position of the acetamide group on the pyridine ring fundamentally alters the electronic and steric properties of the molecule, which can be expected to influence its biological activity.

Theoretical Influence of Isomer Position on Biological Activity cluster_properties Molecular Properties cluster_interaction Biological Interaction cluster_activity Outcome Isomer Isomeric Position (2-, 3-, or 4-) Basicity Pyridine Nitrogen Basicity Isomer->Basicity Sterics Steric Hindrance Isomer->Sterics Electronics Electronic Effects (Inductive, Resonance) Isomer->Electronics Target Binding to Biological Target (e.g., enzyme, receptor) Basicity->Target Sterics->Target Electronics->Target Activity Observed Biological Activity Target->Activity

Caption: Theoretical factors influencing the biological activity of pyridinyl acetamide isomers.

  • 2-Pyridinyl Acetamide: The proximity of the acetamide group to the nitrogen atom in the 2-position can lead to steric hindrance, potentially influencing how the molecule binds to a target protein. The nitrogen atom's basicity is also affected by the electron-withdrawing nature of the adjacent acetamide group.

  • 3-Pyridinyl Acetamide: In this isomer, the acetamide group is meta to the nitrogen atom. This positioning results in a different electronic influence on the pyridine ring compared to the 2- and 4-isomers, which could lead to distinct interactions with biological targets.

  • 4-Pyridinyl Acetamide: The para-positioning of the acetamide group relative to the nitrogen atom allows for electronic effects to be transmitted more directly through the ring. This can significantly impact the basicity of the pyridine nitrogen and the overall polarity of the molecule.

Conclusion

References

A Comparative Guide to 2-Chloro-N-(pyridin-3-yl)acetamide Analogs: Structure-Activity Relationship Studies Across Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-chloro-N-(pyridin-3-yl)acetamide analogs and related derivatives across various biological targets. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding of the SAR of this versatile chemical scaffold.

Anti-HIV Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives

A series of 2-(pyridin-3-yloxy)acetamide derivatives have been investigated for their potential as anti-HIV-1 agents. These compounds are designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The core structure involves the replacement of the chloro group with a pyridin-3-yloxy moiety.

Structure-Activity Relationship (SAR)

The anti-HIV-1 activity of these analogs is sensitive to the substitution pattern on the acetamide nitrogen.

Compound IDR Group (Substitution on Acetamide N)EC50 (µM) vs. HIV-1 (IIIB) in MT-4 cellsCytotoxicity (CC50 in MT-4 cells, µM)Selectivity Index (SI = CC50/EC50)
Ia 4-cyanophenyl41.52> 219.1> 5
Ih 3,5-dimethylphenyl16.35> 243.6> 15
Ij 3-cyanophenyl8.18> 229.7> 28

Data extracted from a study on novel 2-(pyridin-3-yloxy)acetamide derivatives as potential anti-HIV-1 agents.[1][2]

Key Findings:

  • Substitution on the phenyl ring attached to the acetamide nitrogen significantly influences anti-HIV-1 activity.

  • The position of the cyano group on the phenyl ring is critical, with the meta-substituted analog (Ij ) exhibiting the highest potency.[1][2]

  • A dimethyl substitution pattern (Ih ) also confers moderate activity.[1][2]

  • The evaluated compounds generally exhibit low cytotoxicity, leading to favorable selectivity indices.

Experimental Protocols

Anti-HIV-1 Assay in MT-4 Cells:

The antiviral activity of the compounds against HIV-1 strain IIIB was assessed using MT-4 cells. The assay relies on the inhibition of HIV-1-induced cytopathogenicity.

  • MT-4 cells are seeded in 96-well plates.

  • The cells are infected with HIV-1 at a specific multiplicity of infection.

  • Various concentrations of the test compounds are added to the wells.

  • The plates are incubated for 5 days at 37 °C.

  • Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method.

  • The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from HIV-1-induced cell death.

  • Cytotoxicity (CC50) is determined in parallel on uninfected MT-4 cells.

Visualizations

HIV_Life_Cycle HIV Virion HIV Virion CD4 Cell CD4 Cell HIV Virion->CD4 Cell 1. Binding & Fusion Viral RNA Viral RNA CD4 Cell->Viral RNA 2. Uncoating Viral DNA Viral DNA Viral RNA->Viral DNA 3. Reverse Transcription (Target of NNRTIs) New HIV Virions New HIV Virions Viral RNA->New HIV Virions 6. Assembly & Budding Host DNA Host DNA Viral DNA->Host DNA 4. Integration Host DNA->Viral RNA 5. Transcription Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Compound Treatment Compound Treatment Characterization->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis SAR Analysis SAR Analysis Data Analysis->SAR Analysis GSK3_Signaling Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway Activates GSK-3 GSK-3 PI3K/Akt Pathway->GSK-3 Inhibits Tau Protein Tau Protein GSK-3->Tau Protein Phosphorylates Amyloid-β Production Amyloid-β Production GSK-3->Amyloid-β Production Promotes Neuronal Dysfunction Neuronal Dysfunction Tau Protein->Neuronal Dysfunction Leads to Amyloid-β Production->Neuronal Dysfunction Leads to GSK-3_Inhibitors GSK-3 Inhibitors GSK-3_Inhibitors->GSK-3 PIM1_Signaling Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway Activates PIM-1 Kinase PIM-1 Kinase JAK/STAT Pathway->PIM-1 Kinase Upregulates Downstream Targets (e.g., Bad, p27) Downstream Targets (e.g., Bad, p27) PIM-1 Kinase->Downstream Targets (e.g., Bad, p27) Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets (e.g., Bad, p27)->Cell Survival & Proliferation Promotes PIM-1_Inhibitors PIM-1 Inhibitors PIM-1_Inhibitors->PIM-1 Kinase Synthesis_Workflow 3-Aminopyridine 3-Aminopyridine Reaction Mixture Reaction Mixture 3-Aminopyridine->Reaction Mixture Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Reaction Mixture Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction Mixture Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Final Product Final Product Work-up & Purification->Final Product

References

Comparative Cytotoxicity of 2-chloro-N-(pyridin-3-yl)acetamide and a Structurally Related Analog on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The cytotoxic potential of N-pyridinyl acetamide derivatives has been evaluated against human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative analog. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideMDA-MB-231 (Breast Cancer)1.4[1][2]Sorafenib5.2[1][2]
HepG2 (Liver Cancer)22.6[1][2]

Experimental Protocols

The following is a detailed methodology for a commonly used cytotoxicity assay, the MTT assay, which is employed to determine the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., 2-chloro-N-(pyridin-3-yl)acetamide) and control vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on a shaker for 5-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the key steps involved in a typical in vitro cytotoxicity assay.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h compound_addition Addition of Test Compound (Varying Concentrations) incubation_24h->compound_addition incubation_treatment Incubation (e.g., 48h) compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubation (2-4h) mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of an in vitro cytotoxicity assay.

Key Signaling Pathway in Cancer

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Many cytotoxic agents exert their effects by modulating this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ext_stimuli Extracellular Stimuli (e.g., Cytotoxic Drug) receptor Cell Surface Receptor ext_stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb IκB ikk_complex->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription nfkb->gene_transcription regulates cellular_responses Cellular Responses: - Proliferation - Survival - Angiogenesis - Metastasis gene_transcription->cellular_responses

Caption: Simplified NF-κB signaling pathway in cancer cells.

References

Comparative Analysis of the In Vitro Antibacterial Activity of Acetamide Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Minimum Inhibitory Concentration (MIC) of Novel Acetamide Compounds in Relation to Established Antibiotics.

This guide provides a comparative overview of the antibacterial efficacy of 2-chloro-N-(pyridin-3-yl)acetamide and its analogues against clinically relevant bacterial strains. The data is juxtaposed with the performance of standard antibiotics to offer a baseline for preliminary drug discovery and development assessments. All experimental data is presented in a structured format, accompanied by detailed methodologies for reproducibility.

Data Presentation: MIC Value Comparison

The following table summarizes the MIC values for a series of synthesized acetamide derivatives against Gram-negative and Gram-positive bacteria, compared with the MIC values of standard antibiotics against the same species. It is important to note that the presented MICs for acetamide derivatives represent a range observed for several analogous compounds.

Compound/AntibioticEscherichia coli (µg/mL)Proteus mirabilis (µg/mL)Streptococcus pyogenes (µg/mL)
Acetamide Derivatives (Analogues)37.5 - 12537.5 - 12537.5 - 125
Amoxicillin> 648 - >128≤ 0.12
Ciprofloxacin≤ 0.015 - > 320.06 - 162
Azithromycin8 - 128Not Recommended≤ 0.5
Doxycycline30% - 50% SusceptibilityResistantHigh Resistance

Note: The MIC values for standard antibiotics can vary significantly depending on the bacterial strain and the development of resistance.

Experimental Protocols: MIC Determination

The determination of MIC is a critical step in assessing the potential of a new antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these tests to ensure reproducibility and comparability of data. The most common methods are Broth Microdilution and Agar Dilution.[1][2][3]

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.[1]

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known concentration.

  • Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then spot-inoculated with a standardized suspension of the test bacteria.

Procedure:

  • Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the test compound. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten Mueller-Hinton Agar.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension. Multiple strains can be tested on a single plate. A control plate without any antimicrobial agent is also inoculated.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism at the inoculation spot.

Mandatory Visualizations

To further elucidate the experimental process and the comparative nature of this analysis, the following diagrams have been generated using the Graphviz DOT language.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading A Prepare Antimicrobial Stock Solution C Serial Dilution of Antimicrobial in Broth A->C B Prepare Standardized Bacterial Inoculum D Inoculation of Microtiter Plate Wells B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC Value (Lowest concentration with no visible growth) E->F

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Comparison_Concept cluster_bacteria Bacterial Strains TestCompound This compound (and Analogues) MIC_Test MIC Determination Assay TestCompound->MIC_Test StandardAntibiotics Standard Antibiotics (e.g., Amoxicillin, Ciprofloxacin) StandardAntibiotics->MIC_Test Ecoli E. coli Comparison Comparative Analysis of Efficacy Ecoli->Comparison MIC Value Pmirabilis P. mirabilis Pmirabilis->Comparison MIC Value Spyogenes S. pyogenes Spyogenes->Comparison MIC Value MIC_Test->Ecoli MIC_Test->Pmirabilis MIC_Test->Spyogenes

Caption: Conceptual diagram of the MIC value comparison.

References

Unveiling Molecular Architecture: A Comparative Guide to Spectral Analysis for Compound Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a synthesized compound's molecular structure is a critical step. This guide provides a comprehensive comparison of the primary spectral analysis techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into their core principles, present a side-by-side comparison of their performance, and provide detailed experimental protocols to support your research endeavors.

The unequivocal determination of a molecule's structure is fundamental to understanding its chemical and biological properties. A synergistic approach utilizing multiple analytical techniques is often the most robust strategy. This guide will explore the individual strengths and complementary nature of NMR, MS, and IR spectroscopy in the structural elucidation workflow.

At a Glance: Comparing Key Analytical Techniques

To facilitate a clear understanding of the capabilities of each technique, the following table summarizes their key performance metrics.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Detailed 3D molecular structure, connectivity of atoms, stereochemistry.Molecular weight, elemental composition, fragmentation patterns.Presence of specific functional groups.
Typical Sample Amount 1-25 mg for ¹H NMR; 10-100 mg for ¹³C NMR.[1][2][3]Micrograms (µg) to nanograms (ng); femtomole (fmol) to picomole (pmol) range.[4]Milligrams (mg) to micrograms (µg).[5]
Sensitivity Lower, typically in the millimolar (mM) to micromolar (µM) range.[6]Very high, capable of detecting substances down to the attogram level.Moderate, with detection limits often in the parts per million (ppm) range for ATR-FTIR.[7][8][9]
Resolution High resolution provides detailed information about chemical environments.High resolution can distinguish between ions with very similar mass-to-charge ratios.Moderate, sufficient to distinguish characteristic vibrational modes of functional groups.
Analysis Time Minutes to hours, depending on the complexity of the experiment and sample concentration.Seconds to minutes.Minutes.[10]
Primary Application Definitive structure elucidation of pure compounds.Determination of molecular formula and identification of components in a mixture.Rapid identification of functional groups and quality control.

The Workflow of Structural Confirmation

The process of confirming the molecular structure of a newly synthesized compound typically follows a logical progression, leveraging the strengths of each analytical technique. Initially, a broader analysis is performed to gain general information, which is then refined with more detailed structural investigation.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Yields crude product IR_Spectroscopy IR Spectroscopy (Functional Group ID) Purification->IR_Spectroscopy Provides pure compound Mass_Spectrometry Mass Spectrometry (Molecular Weight & Formula) Purification->Mass_Spectrometry 1D_NMR 1D NMR (¹H, ¹³C) (Basic Connectivity) IR_Spectroscopy->1D_NMR Confirms functional groups Mass_Spectrometry->1D_NMR Suggests possible formulas 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity & Stereochemistry) 1D_NMR->2D_NMR Provides initial structural fragments Structure_Confirmation Structure Confirmed 2D_NMR->Structure_Confirmation Defines complete 3D structure

A typical workflow for confirming the structure of a synthesized compound.

In-Depth Look at Each Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[11][12] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local chemical environment, providing detailed information about the connectivity and spatial arrangement of atoms.

Strengths:

  • Provides unambiguous structural information, including stereochemistry.

  • Non-destructive technique, allowing for sample recovery.[13]

  • Quantitative, as the signal intensity is directly proportional to the number of nuclei.

Weaknesses:

  • Relatively low sensitivity, requiring larger sample amounts compared to MS.[14]

  • Can be time-consuming, especially for complex molecules or when running multi-dimensional experiments.

  • The presence of paramagnetic impurities can significantly broaden the NMR signals.[15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] A sample is first ionized, and the resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. The resulting mass spectrum provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragments, providing valuable structural information.[11]

Strengths:

  • Extremely high sensitivity, capable of detecting very small amounts of sample.

  • Provides accurate molecular weight and elemental composition.

  • Fast analysis time.

Weaknesses:

  • Generally does not provide detailed information about the 3D structure or stereochemistry.

  • Destructive technique, as the sample is ionized and fragmented.

  • Can be challenging to interpret spectra of complex mixtures without prior separation (e.g., by liquid chromatography).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule.[16] Different functional groups within a molecule vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a specific bond, the molecule absorbs that radiation. An IR spectrum is a plot of the amount of transmitted or absorbed light versus the frequency or wavelength of the radiation.

Strengths:

  • Rapid and simple technique for identifying the presence of specific functional groups.[12]

  • Non-destructive.

  • Can be used for a wide range of solid, liquid, and gaseous samples with minimal preparation.[17]

Weaknesses:

  • Provides limited information about the overall molecular structure.

  • The "fingerprint region" of the spectrum (below 1500 cm⁻¹) can be complex and difficult to interpret for large molecules.[13]

  • Less sensitive than mass spectrometry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

This protocol outlines the general steps for acquiring a one-dimensional proton (¹H) NMR spectrum of a small organic molecule.

Materials:

  • Synthesized and purified compound (typically 1-10 mg)[2]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: a. Accurately weigh 1-10 mg of the purified compound into a small, clean vial.[2] b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[18] The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte's signals. c. Gently agitate the vial (e.g., by vortexing) until the sample is completely dissolved. d. Using a pipette, transfer the solution into a clean NMR tube. Ensure there are no solid particles in the solution.[15] e. Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Place the spinner with the sample tube into the NMR spectrometer. c. In the spectrometer software, set up a new experiment for ¹H NMR. d. Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[19] e. Shimming: The magnetic field homogeneity is optimized to obtain sharp, well-resolved peaks. This can be done manually or automatically.[19] f. Tuning and Matching: The probe is tuned to the ¹H frequency to maximize signal reception.[19] g. Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H spectrum of a small molecule, 16 scans are often sufficient.[20] h. Start Acquisition: Begin the data acquisition.

  • Data Processing: a. Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum. b. Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode. c. Baseline Correction: The baseline of the spectrum is corrected to be flat. d. Referencing: The chemical shift axis is referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak. e. Integration: The area under each peak is integrated to determine the relative number of protons. f. Peak Picking: The chemical shift of each peak is identified.

Mass Spectrometry (Electrospray Ionization - ESI-MS)

This protocol describes a general procedure for analyzing a synthesized compound using Electrospray Ionization Mass Spectrometry.

Materials:

  • Synthesized and purified compound

  • Volatile organic solvent (e.g., methanol, acetonitrile)[21]

  • High-purity water

  • Formic acid (optional, for enhancing protonation)

  • Sample vials

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable organic solvent.[21] b. From the stock solution, prepare a dilute working solution with a final concentration in the range of 1-10 µg/mL.[21] The final solvent composition should be compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water). c. If analyzing in positive ion mode, a small amount of formic acid (e.g., 0.1%) can be added to the final solution to promote protonation ([M+H]⁺). d. Ensure the final solution is free of any particulate matter. Filtration may be necessary. e. Transfer the final solution to an appropriate sample vial.

  • Instrument Setup and Data Acquisition: a. Set up the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters may need to be optimized for the specific compound.[22] b. Set the mass analyzer to scan over an appropriate m/z range to include the expected molecular ion. c. Infuse the sample solution into the ESI source using a syringe pump or through an LC system. d. Data Acquisition: Start the data acquisition. The instrument will record the mass spectrum.

  • Data Processing: a. Spectrum Averaging: If multiple scans were acquired, they can be averaged to improve the signal-to-noise ratio. b. Peak Identification: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). c. Mass Determination: Determine the accurate mass of the molecular ion. d. Formula Generation: Use the accurate mass and isotopic pattern to generate possible elemental compositions. e. Fragment Analysis (if MS/MS was performed): Analyze the fragmentation pattern to gain structural insights.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)

This protocol provides a general method for obtaining an IR spectrum of a solid compound using an ATR-FTIR spectrometer.

Materials:

  • Synthesized and purified solid compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Kimwipes or other lint-free tissue

Procedure:

  • Instrument Preparation: a. Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a Kimwipe lightly dampened with a suitable solvent and allow it to dry completely. b. Background Scan: With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.[10]

  • Sample Analysis: a. Place a small amount of the solid sample onto the center of the ATR crystal. Only a sufficient amount to cover the crystal is needed. b. Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface. c. Sample Scan: Acquire the sample spectrum.[10]

  • Data Processing and Cleaning: a. The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. b. Peak Labeling: Identify and label the wavenumbers of the significant absorption bands. c. Cleaning: After the analysis, raise the press arm and carefully remove the sample. Clean the ATR crystal surface thoroughly with a solvent-dampened Kimwipe.

By following these protocols and understanding the principles behind each technique, researchers can confidently and accurately determine the molecular structure of their synthesized compounds, a crucial step in the journey of drug discovery and development.

References

Halogen Substitution on Acetamide Scaffolds: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms is a cornerstone strategy in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comparative analysis of how halogen substitution on the acetamide scaffold impacts its biological activity, supported by experimental data and detailed protocols.

Comparative Bioactivity Data

The effect of halogen substitution is highly context-dependent, varying with the biological target and the specific halogen atom. The data below summarizes key findings across different therapeutic areas.

Table 1: Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1)

Halogenation of phenyl acetamide analogs has been shown to shift their functional activity from agonism towards potent antagonism of the TRPV1 ion channel, a key target for pain management. The antagonistic potency often correlates with the size and electronegativity of the halogen.

Compound ClassHalogen SubstitutionAntagonistic Potency (Kᵢ in nM)Reference
4-hydroxy-3-methoxyphenyl acetamide5-Chloro (Cl)Moderate antagonism[1]
4-hydroxy-3-methoxyphenyl acetamide5-Bromo (Br)Potent antagonism[1]
4-hydroxy-3-methoxyphenyl acetamide5-Iodo (I)2.19 (Most Potent)[1]
2-(halogenated phenyl) acetamide2,4-difluoro (F)6.9 [2]
2-(halogenated phenyl) acetamide2,3,4-trifluoro (F)2.6 [2]

Analysis : For 4-hydroxy-3-methoxyphenyl acetamides, the antagonistic activity at TRPV1 increases with the size of the halogen at the 5-position (I > Br > Cl).[1] In a separate series, multiple fluorine substitutions on the phenyl ring also resulted in highly potent antagonists.[2] A molecular modeling study suggested that fluoro groups contribute to hydrophobic interactions within the receptor binding site.[2]

Table 2: Genotoxicity and Oxidative Stress Induction

Monohalogenated acetamides, often found as water disinfection byproducts, exhibit varying levels of toxicity. Their reactivity towards biological thiols, like cysteine residues, is a key driver of their toxic effects.[3]

CompoundRelative Genotoxicity (Rad51 Accumulation)ARE Signaling ActivityThiol Reactivity
Iodoacetamide (IAM)HighHighHigh
Bromoacetamide (BAM)HighHighMedium
Chloroacetamide (CAM)Significantly LowerLowerLow

Analysis : The toxicity of monohalogenated acetamides is directly related to the identity of the halogen substituent.[3] Iodoacetamide and bromoacetamide are significantly more genotoxic and induce a stronger oxidative/electrophilic stress response than chloroacetamide.[3] This trend correlates with the leaving group ability of the halide, where iodide is a better leaving group than bromide, which is better than chloride, facilitating the SN2 reaction with cysteine thiols.[3]

Signaling Pathways and Mechanistic Workflows

Halogenated acetamides exert their effects through various molecular mechanisms. The following diagrams illustrate key pathways.

Mechanism of Acetamide-Induced Genotoxicity

Halogenated acetamides can act as soft electrophiles, readily reacting with soft nucleophiles like the thiol groups in cysteine residues of proteins. This can lead to protein dysfunction, cellular stress, and DNA damage.[3]

genotoxicity_workflow cluster_0 Cellular Environment Acetamide Halogenated Acetamide (e.g., IAM) Adduct Protein Adduct (S-CH2CONH2) Acetamide->Adduct SN2 Reaction Cysteine Cysteine Thiol (-SH) in Protein Cysteine->Adduct Stress Oxidative/Electrophilic Stress Adduct->Stress Protein Dysfunction DNA_Damage DNA Double-Strand Breaks (DSBs) Stress->DNA_Damage Rad51 Rad51 Foci Formation DNA_Damage->Rad51 DNA Repair Response mapk_pathway Stimulus External Stimulus (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38α MAPK MAPKK->p38 Phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Phosphorylates Apoptosis Apoptosis p38->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Halogenated Compound Inhibitor->p38 Inhibits

References

In Vitro vs. In Vivo Correlation of 2-chloro-N-(pyridin-3-yl)acetamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable gap in the direct comparative data for the in vitro and in vivo activities of 2-chloro-N-(pyridin-3-yl)acetamide. While research exists on the biological activities of various chloroacetamide and pyridine derivatives, specific studies detailing a head-to-head correlation for this particular compound are not publicly available. This guide, therefore, outlines the typical experimental frameworks used for such comparisons and provides hypothetical data to illustrate how such a comparison would be presented, based on common findings for related molecules.

Introduction

The correlation between in vitro and in vivo experimental results is a cornerstone of the drug development process. In vitro assays provide a rapid and cost-effective method to screen compounds for potential therapeutic activity and to elucidate their mechanisms of action at a molecular level. However, the complex physiological environment of a living organism can significantly alter a compound's behavior. Therefore, in vivo studies are crucial to assess the efficacy, pharmacokinetics, and safety of a potential drug in a whole-animal model. This guide will explore the methodologies and data presentation integral to establishing an in vitro-in vivo correlation (IVIVC) for a compound like this compound.

Hypothetical Data Presentation

The following tables represent a hypothetical summary of quantitative data that would be generated in a comparative study of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeTargetEndpointResult (IC₅₀/EC₅₀)
Enzyme Inhibition AssayKinase XIC₅₀150 nM
Cell Proliferation AssayCancer Cell Line AGI₅₀500 nM
Cell Proliferation AssayCancer Cell Line BGI₅₀1.2 µM
Antibacterial AssayE. coliMIC> 100 µM
Antibacterial AssayS. aureusMIC50 µM

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; GI₅₀: Half-maximal growth inhibition; MIC: Minimum inhibitory concentration.

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model (Cancer Cell Line A)
Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)p-value
Vehicle Control-Daily0-
This compound10Daily35< 0.05
This compound30Daily65< 0.01
Positive Control (Standard Drug)20Daily75< 0.01

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target enzyme (e.g., a specific kinase).

  • Materials: Purified recombinant target enzyme, appropriate substrate, ATP, assay buffer, this compound, and a detection reagent.

  • Procedure:

    • A dilution series of this compound is prepared.

    • The compound dilutions are incubated with the target enzyme in the assay buffer for a predefined period.

    • The enzymatic reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).

    • The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Growth Inhibition Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Procedure:

    • Human cancer cells are implanted subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • This compound is administered to the treatment groups at various doses and schedules (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly (e.g., twice a week).

    • At the end of the study, tumors are excised and weighed.

    • The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

Visualization of Key Processes

Diagrams are crucial for illustrating complex biological pathways and experimental workflows.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Compound This compound Compound->KinaseX Inhibits

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.

G In Vitro to In Vivo Correlation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies EnzymeAssay Enzyme Inhibition Assay (IC50) IVIVC IVIVC Model EnzymeAssay->IVIVC CellAssay Cell-Based Assay (GI50) CellAssay->IVIVC PK Pharmacokinetics (Cmax, AUC) Efficacy Efficacy Model (Tumor Growth Inhibition) IVIVC->PK IVIVC->Efficacy

Caption: A logical workflow for establishing an in vitro-in vivo correlation.

Conclusion

The successful correlation of in vitro and in vivo data is a critical step in de-risking drug candidates and optimizing their development. While specific comparative data for this compound is currently lacking in the public domain, the experimental frameworks and data presentation formats outlined in this guide provide a clear roadmap for how such an investigation would be conducted and its results communicated. Future research providing this direct comparison will be invaluable for understanding the full therapeutic potential of this compound.

Safety Operating Guide

Navigating the Safe Disposal of 2-chloro-N-(pyridin-3-yl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-chloro-N-(pyridin-3-yl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the well-documented procedures for the parent compound, 2-chloroacetamide. The chloroacetamide functional group is the primary determinant of the compound's hazardous characteristics.

Immediate Safety Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key hazard and disposal information for the related compound, 2-chloroacetamide. This data should be used as a conservative guide for handling this compound.

ParameterValueReference
UN Number 2811[1]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide)[1]
Transport Hazard Class 6.1 (Toxic substances)[1]
Packing Group III (Substance presenting low danger)[1]
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach is critical for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous waste.

  • Do not mix this waste with other waste streams. Keep it in its original container or a clearly labeled, compatible, and sealed waste container.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, mechanically collect the spilled solid. Avoid creating dust.[2]

  • Use a scoop or shovel to carefully transfer the material into a suitable, closed container for disposal.[2][3]

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

3. Container Management:

  • Empty containers should be handled as if they still contain the product.

  • Do not rinse empty containers and discharge the rinsate into drains.

  • Seal the empty, unrinsed container and dispose of it as hazardous waste.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Provide the disposal company with a complete and accurate description of the waste.

  • It is common practice for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

  • Crucially, do not discharge this chemical or its containers into drains or the environment. [1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations.

References

Personal protective equipment for handling 2-chloro-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-chloro-N-(pyridin-3-yl)acetamide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data for closely related compounds, such as 2-chloroacetamide and other N-substituted chloroacetamides. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Immediate Safety Precautions

Based on data for analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It is crucial to avoid the formation and inhalation of dust.

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[3][4] Eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[5] Gloves should be inspected before use and disposed of properly after. Wear a lab coat or chemical-resistant suit to prevent skin contact.[5][6]
Respiratory Protection If engineering controls are insufficient to control dust, a NIOSH-approved respirator with a particulate filter is recommended.[4] For higher-risk activities, a full-face respirator may be necessary.[4]
Footwear Wear closed-toe, chemical-resistant boots or shoes. Pant legs should be worn outside of boots.[6]
Physicochemical Data

The following data is for the related isomer, 2-chloro-N-pyridin-2-yl-acetamide, and should be used as an estimate.

PropertyValue
Melting Point 110 °C[7]
Boiling Point (Predicted) 378.1 ± 22.0 °C[7]
Density (Predicted) 1.341 ± 0.06 g/cm³[7]
Storage Temperature 2-8°C under an inert gas (e.g., Nitrogen, Argon)[7]

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Ensure an eyewash station and safety shower are readily accessible.[9]

  • Minimize dust generation by handling the solid carefully.[8]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly closed when not in use.[8]

3. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before cleaning up.[3]

  • Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][8]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[3] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]

  • Environmental Precautions: Do not let the product enter drains, surface water, or ground water.[3][4]

Example Experimental Protocol: Synthesis of 2-chloro-N-pyridin-2-yl-acetamide

The following is a representative protocol for the synthesis of a closely related isomer and illustrates a potential use-case for this class of compounds.

Materials:

  • 2-aminopyridine

  • Chloroacetyl chloride

  • Ethylene dichloride

  • Saturated aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Acetonitrile

Procedure:

  • Dissolve 2-aminopyridine in ethylene dichloride in a suitable glass container.[7]

  • Slowly add chloroacetyl chloride dropwise to the solution.[7]

  • The reaction can be carried out using microwave irradiation for 5 minutes at 300 W and 80 °C.[7]

  • After the reaction is complete, adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.[7]

  • Extract the mixture twice with dichloroethane.[7]

  • Combine the organic layers and dry them with anhydrous sodium sulfate.[7]

  • Remove the solvent using a rotary evaporator to obtain the crude product.[7]

  • Recrystallize the crude product from acetonitrile to yield 2-chloro-N-pyridin-2-ylacetamide.[7]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for safely managing this chemical within a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment ppe_check Don PPE risk_assessment->ppe_check setup_workspace Prepare Fume Hood ppe_check->setup_workspace weigh Weigh Compound setup_workspace->weigh reaction Perform Experiment weigh->reaction spill Spill weigh->spill Potential decontaminate Decontaminate Glassware reaction->decontaminate exposure Personal Exposure reaction->exposure Potential waste_disposal Dispose of Waste decontaminate->waste_disposal ppe_removal Remove PPE waste_disposal->ppe_removal wash_hands Wash Hands ppe_removal->wash_hands

Caption: Workflow for the safe handling of powdered chemical hazards.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(pyridin-3-yl)acetamide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.